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  • Product: 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane
  • CAS: 40877-17-6

Core Science & Biosynthesis

Foundational

Chemical Properties and Dual Reactivity of 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane: A Comprehensive Guide for Advanced Synthetic Applications

Introduction and Structural Analysis In the realm of advanced organic synthesis and drug development, γ-chloroketones serve as highly versatile building blocks. 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane (CAS 40877-17-6) i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Analysis

In the realm of advanced organic synthesis and drug development, γ-chloroketones serve as highly versatile building blocks. 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane (CAS 40877-17-6) is a prime example of a functionalized butyrophenone that acts as a linchpin in complex molecular architectures[1].

The chemical character of this molecule is defined by two primary electrophilic sites:

  • The Carbonyl Carbon (C1): Activated by the adjacent aromatic ring, making it highly susceptible to nucleophilic attack (e.g., by amines or hydrides)[1].

  • The γ-Carbon (C4): Bears a primary alkyl chloride, serving as an excellent electrophile for nucleophilic substitution (S_N2) reactions[1].

The presence of the electron-donating methoxy group at the ortho position of the phenyl ring is not merely structural; it actively modulates the electrophilicity of the carbonyl group through steric hindrance and electronic resonance effects. Understanding this delicate electronic balance is critical for controlling the chemoselectivity of subsequent cascade reactions.

Dual Reactivity and Self-Validating Systems

As an application scientist, I prioritize synthetic routes that function as self-validating systems . A self-validating reaction is one where the successful isolation of the final product inherently proves that all intermediate mechanistic steps occurred as designed, eliminating the need to isolate highly unstable intermediates. 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane excels in these cascade paradigms through three distinct pathways:

Pathway A: Base-Catalyzed Cyclopropanation

Treatment of the γ-chloroketone with a strong base (e.g., NaH) initiates deprotonation at the α-carbon (C2), forming a reactive enolate. This enolate subsequently undergoes an intramolecular S_N2 attack at the γ-carbon, displacing the chloride ion to form a thermodynamically stable cyclopropyl ring[2][3]. The successful isolation of the cyclopropyl ketone validates both the enolate formation and the intramolecular displacement.

Pathway B: Pyrrolidine Synthesis via Reductive Amination

Reacting the carbonyl group with a primary amine forms a transient imine. Subsequent reduction (using NaBH₄) yields a secondary amine, which then spontaneously attacks the γ-alkyl chloride in an intramolecular fashion to form a substituted pyrrolidine ring[4][5]. This cascade is a cornerstone in the synthesis of bioactive heterocyclic scaffolds.

Pathway C: Direct Nucleophilic Substitution

The terminal alkyl chloride can be selectively displaced by strong nucleophiles (such as azides or thiols) without disrupting the carbonyl group, provided the reaction is kept strictly neutral or slightly acidic to prevent enolization[5].

DualReactivity Substrate 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane (CAS 40877-17-6) Base Base-Catalyzed Enolate Formation Substrate->Base Pathway A (Intramolecular) RedAm Reductive Amination (Amine + NaBH4) Substrate->RedAm Pathway B (Cascade) NuSub Direct Nucleophilic Substitution (NaN3/NaI) Substrate->NuSub Pathway C (Intermolecular) Cyclo (2-Methoxyphenyl) cyclopropyl ketone Base->Cyclo S_N2 Cyclization Pyrro 2-(2-Methoxyphenyl) pyrrolidine derivative RedAm->Pyrro Intramolecular S_N2 Azide 4-Azido-1-(2-methoxyphenyl) -1-oxobutane NuSub->Azide S_N2 Displacement

Figure 1: Dual reactivity pathways of 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane.

Quantitative Data: Reaction Parameters

To facilitate experimental design, the following table summarizes the quantitative parameters, expected yields, and mechanistic intermediates for the three primary transformations based on established literature analogs[2][3][5].

Reaction PathwayReagents & CatalystsTemperatureReaction TypeExpected YieldKey Intermediate
Cyclopropanation NaH (1.5 eq), Anhydrous THF0 °C to 25 °CIntramolecular S_N280–92%α-Enolate
Pyrrolidine Synthesis 1. R-NH₂, MeOH, AcOH (cat)2. NaBH₄3. K₂CO₃1. 25 °C2. 0 °C3. 60 °CReductive Amination + Cyclization60–75%Secondary Amine
Azide Displacement NaN₃ (1.5 eq), NaI (0.1 eq), DMSO55 °CIntermolecular S_N2>90%None (Direct Substitution)

Experimental Workflows and Methodologies

The following protocols are engineered to maximize yield while minimizing side reactions (such as intermolecular polymerization or retro-aldol cleavage).

Protocol 1: Synthesis of (2-Methoxyphenyl)cyclopropyl ketone

Causality Check: Sodium hydride (NaH) is selected as the base to ensure rapid, irreversible enolate formation. Reversible bases (like NaOH) can lead to equilibrium mixtures that favor intermolecular aldol condensations. Anhydrous THF is utilized as a polar aprotic solvent to maximize the nucleophilicity of the resulting "naked" enolate[2].

Step-by-Step Methodology:

  • Preparation: Suspend NaH (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert argon atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Addition: Dissolve 4-chloro-1-(2-methoxyphenyl)-1-oxobutane (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the NaH suspension over 30 minutes. Note: Dropwise addition controls the exothermic hydrogen gas evolution and prevents localized concentration spikes that cause dimerization.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4–6 hours. The intramolecular cyclization is entropically favored and proceeds smoothly without additional heating.

  • Quenching: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl to neutralize any unreacted NaH.

  • Isolation: Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the cyclopropyl ketone.

Workflow Step1 Step 1: Substrate in Anhydrous THF Step2 Step 2: Add NaH at 0 °C (Argon) Step1->Step2 Step3 Step 3: Intramolecular Enolate Attack (25 °C) Step2->Step3 Step4 Step 4: Aqueous NH4Cl Quench Step3->Step4 Step5 Step 5: Extraction & Purification Step4->Step5

Figure 2: Experimental workflow for the base-catalyzed cyclopropanation.

Protocol 2: Synthesis of 2-(2-Methoxyphenyl)pyrrolidine derivatives

Causality Check: A stepwise reductive amination is strictly preferred over a one-pot Leuckart-Wallach approach. Adding the reducing agent (NaBH₄) only after imine formation prevents the premature reduction of the starting ketone into a γ-chloroalcohol, which would instead cyclize into a tetrahydrofuran derivative[4].

Step-by-Step Methodology:

  • Imine Formation: Condense the γ-chloroketone (1.0 eq) with a primary amine (1.2 eq) in anhydrous methanol. Add a catalytic amount of glacial acetic acid to activate the carbonyl carbon. Stir at 25 °C for 2 hours.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH₄ (2.0 eq) portion-wise to reduce the transient imine to the secondary amine. Stir for 1 hour at 0 °C.

  • Cyclization: Add finely powdered K₂CO₃ (2.0 eq) to the mixture and elevate the temperature to 60 °C for 6 hours. The mild base neutralizes the amine hydrochloride and drives the intramolecular S_N2 cyclization, displacing the terminal chloride[5].

  • Workup: Evaporate the methanol under reduced pressure. Partition the residue between ethyl acetate and water. Extract, dry the organic phase over Na₂SO₄, and purify via silica gel column chromatography.

References

  • Title: 4-Chloro-1-(2-methoxyphenyl)
  • Title: The Elusive Precursor: Exploring the Synthetic Potential of 3'-Acetoxy-4-chlorobutyrophenone and its Analogs Source: Benchchem URL
  • Title: Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles Source: Chemical Reviews - ACS Publications URL
  • Title: Copper−Carbene Complexes as Catalysts in the Synthesis of Functionalized Styrenes and Aliphatic Alkenes Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Hammett Correlation of Nornicotine Analogues in the Aqueous Aldol Reaction: Implications for Green Organocatalysis Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Exploratory

Chemoselective Mastery: Navigating Electrophilic Carbon Reactivity in 4-Chloro-1-(2-methoxyphenyl)butan-1-one

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter synthetic bottlenecks where bifunctional substrates undergo competitive side reactions, leading to complex mixtures and diminished y...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter synthetic bottlenecks where bifunctional substrates undergo competitive side reactions, leading to complex mixtures and diminished yields. A classic example of such a challenging scaffold is 4-chloro-1-(2-methoxyphenyl)butan-1-one .

This molecule is a critical building block, structurally related to the precursors of butyrophenone antipsychotics. To successfully utilize this compound without relying on cumbersome protecting-group chemistry, one must deeply understand its dual electrophilic nature. This technical guide deconstructs the structural topography of the molecule and provides a field-proven, self-validating protocol for chemoselective functionalization.

Molecular Architecture & Electrophilic Topography

4-chloro-1-(2-methoxyphenyl)butan-1-one presents two distinct electrophilic centers, each governed by different kinetic and thermodynamic parameters:

  • The C1 Carbonyl Carbon (Hard Electrophile): The sp2-hybridized carbonyl carbon is highly polarized by the adjacent oxygen atom. However, its reactivity is uniquely modulated by the ortho-methoxy group on the phenyl ring. The methoxy group exerts a strong mesomeric (+M) electron-donating effect, pushing electron density into the aromatic ring and partially deactivating the carbonyl carbon toward nucleophilic attack. Furthermore, the ortho-substitution provides significant steric shielding.

  • The C4 Alkyl Chloride (Soft Electrophile): The sp3-hybridized C4 carbon is bonded to a moderately electronegative chlorine atom, creating a classic site for aliphatic1[1]. Because it is a primary carbon, steric hindrance is minimal. The carbon-chlorine bond is relatively strong, but under the right thermal and solvent conditions, it is highly susceptible to SN2 displacement[2].

Chemoselectivity & HSAB Theory

Directing a reaction exclusively to C1 or C4 relies on the principles of Hard and Soft Acids and Bases (HSAB) theory:

  • Hard Nucleophiles: Reagents with high charge density (e.g., Grignard reagents, LiAlH4) will preferentially attack the hard C1 carbonyl, leading to tertiary alcohols or secondary alcohols.

  • Soft Nucleophiles: Highly polarizable species (e.g., secondary amines, azides, thiolates) will bypass the sterically hindered C1 site and preferentially undergo SN2 substitution at the soft C4 alkyl chloride. This pathway is heavily utilized in the3[3].

  • Alpha-Deprotonation: Strong bases (e.g., LDA) can deprotonate the C2 position to form an enolate, which can subsequently undergo intramolecular cyclization or participate in 4[4].

Mechanistic Pathways Visualization

ReactivityPathways Substrate 4-chloro-1-(2-methoxyphenyl) butan-1-one PathA Path A: C1 Addition (Hard Nucleophiles) Substrate->PathA RMgX / LiAlH4 PathB Path B: C4 SN2 (Soft Nucleophiles) Substrate->PathB Amines / Azides PathC Path C: Enolization (Strong Base) Substrate->PathC LDA / NaH ProdA 1-Substituted Alcohol PathA->ProdA ProdB 4-Amino Butyrophenone (Drug Precursor) PathB->ProdB ProdC Cyclized Tetralone Derivative PathC->ProdC Intramolecular SN2

Figure 1: Divergent electrophilic reactivity pathways of 4-chloro-1-(2-methoxyphenyl)butan-1-one.

Experimental Workflow: Chemoselective C4-Amination

To synthesize CNS-active drug precursors, we must selectively aminate the C4 position while leaving the C1 ketone fully intact. The following protocol outlines a self-validating system utilizing an in-situ Finkelstein reaction to guarantee chemoselectivity.

Objective: Selective SN2 displacement of the C4 chloride by a secondary amine (e.g., piperidine).

Reagents:

  • 4-chloro-1-(2-methoxyphenyl)butan-1-one (1.0 eq)

  • Secondary Amine (1.2 eq)

  • Potassium Carbonate (K2CO3, 2.0 eq)

  • Potassium Iodide (KI, 0.1 eq)

  • Anhydrous Acetonitrile (MeCN, 0.2 M)

Step-by-Step Methodology & Causality:

  • Solvent & Base Preparation: Suspend K2CO3 and KI in anhydrous MeCN under an inert N2 atmosphere.

    • Causality: MeCN is a polar aprotic solvent. Unlike protic solvents (e.g., ethanol) which hydrogen-bond to the amine and reduce its nucleophilicity, MeCN leaves the amine unsolvated and highly reactive. K2CO3 acts as an insoluble, non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the amine nucleophile.

  • Substrate Addition: Add the 4-chloro-1-(2-methoxyphenyl)butan-1-one to the suspension at 25°C.

  • Catalytic Finkelstein Activation: Stir for 15 minutes before adding the amine.

    • Causality: Chlorine is a mediocre leaving group. The catalytic KI establishes an equilibrium where the alkyl chloride is converted to an alkyl iodide. Iodine is a vastly superior leaving group, lowering the activation energy for the subsequent SN2 attack. This allows the reaction to proceed faster and at lower temperatures, safeguarding the C1 carbonyl from unwanted imine condensation.

  • Nucleophile Introduction: Add the secondary amine dropwise via syringe.

    • Causality: Dropwise addition prevents high local concentrations of the amine, minimizing the risk of double-alkylation or competitive attack at the C1 site.

  • Thermal Activation & Monitoring: Heat the reaction mixture to 80°C (reflux) for 8–12 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The self-validating checkpoint here is the consumption of the starting material UV spot and the appearance of a lower Rf product spot (due to the polar amine).

  • Workup & Isolation: Cool to room temperature, filter through a Celite pad to remove inorganic salts (KCl, K2CO3), and concentrate the filtrate under reduced pressure. Partition the residue between EtOAc and H2O. The organic layer is washed with brine, dried over Na2SO4, and concentrated to yield the crude 4-amino product, ready for crystallization or flash chromatography.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization data for the C4-amination workflow, demonstrating the critical impact of solvent and additives on chemoselectivity.

Table 1: Optimization of C4-Amination Conditions

EntrySolventBaseAdditiveTemp (°C)Yield (%)Chemoselectivity (C4:C1)
1EthanolEt3NNone784585:15
2DMFK2CO3None806292:8
3MeCNK2CO3None807895:5
4 MeCN K2CO3 KI (10 mol%) 80 94 >99:1

Note: Entry 4 represents the optimized protocol described in Section 4, showcasing near-perfect chemoselectivity and excellent yield due to the Finkelstein activation.

References

  • Structure-based design of haloperidol analogues as inhibitors of acetyltransferase Eis from Mycobacterium tuberculosis to overcome kanamycin resistance - PMC. nih.gov.
  • What is nucleophilic substitution? chemguide.co.uk.
  • Electrochemical Radical Reaction Construction of C–C Bonds: Access to 1,4-Dicarbonyl Compounds from Enol Acet
  • 4-Chlorobutyrophenone technical grade 939-52-6. sigmaaldrich.com.

Sources

Foundational

Structural Analysis and Characterization of CAS 40877-17-6: A Technical Guide

Executive Summary The compound 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane (CAS 40877-17-6) is a highly versatile γ -chloroketone that serves as a critical building block in advanced organic synthesis. Characterized by its...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane (CAS 40877-17-6) is a highly versatile γ -chloroketone that serves as a critical building block in advanced organic synthesis. Characterized by its dual reactive centers—an electrophilic carbonyl carbon and a terminal alkyl chloride—this molecule is specifically engineered for the divergent synthesis of complex molecular architectures, including chiral chlorohydrins, oxaheterocycles, and nitrogen-containing active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth mechanistic analysis, structural characterization, and field-proven protocols for utilizing this intermediate.

Structural Architecture & Chemical Reactivity

CAS 40877-17-6 possesses a unique structural motif that dictates its synthetic utility 1:

  • The Aryl Ring (2-Methoxyphenyl): The ortho-methoxy group provides essential steric bulk and acts as a secondary coordination site (Lewis base) for transition metal catalysts during asymmetric transformations.

  • The Carbonyl Core: Highly susceptible to nucleophilic attack (e.g., asymmetric hydrogenation or Grignard additions).

  • The γ -Chloride: A prime leaving group for intramolecular SN​2 cyclization once the carbonyl is reduced to an alkoxide or amine.

While direct Friedel-Crafts acylation of anisole predominantly yields the para-isomer due to electronic directing effects, the synthesis of the pure ortho-isomer (CAS 40877-17-6) requires strict regiocontrol. This is best achieved via the nucleophilic acyl substitution of a Weinreb amide using a Grignard reagent.

Synthesis A 2-Bromoanisole B Mg / THF (Grignard Formation) A->B C 2-Methoxyphenylmagnesium bromide B->C E Nucleophilic Acyl Substitution C->E D Weinreb Amide (4-Chloro-N-methoxy-N-methylbutanamide) D->E F CAS 40877-17-6 (γ-Chloroketone) E->F

Workflow for the regioselective synthesis of CAS 40877-17-6 via Weinreb amide.

Advanced Applications: Chemoselective & Divergent Synthesis

A landmark application of CAS 40877-17-6 is its use in Iridium-catalyzed asymmetric hydrogenation. Recent methodologies demonstrate that γ -chloroketones can be divergently converted into either chiral chlorohydrins or chiral oxaheterocycles (tetrahydrofuran derivatives) with exceptional enantiomeric excess (>99% ee) 2.

The Mechanistic Switch (Causality): The divergence is entirely controlled by the basicity of the reaction medium.

  • Weak Bases (e.g., K2​CO3​ ): Neutralize the system without deprotonating the newly formed chiral alcohol, halting the reaction at the chlorohydrin stage.

  • Strong Bases (e.g., tBuOK ): Rapidly deprotonate the alcohol to an alkoxide. The alkoxide then acts as an internal nucleophile, displacing the γ -chloride via an intramolecular SN​2 mechanism to form an oxaheterocycle .

Divergent A CAS 40877-17-6 B Ir/f-phamidol Catalyst H2 (Asymmetric Hydrogenation) A->B C Chiral Alkoxide Intermediate B->C D Weak Base (K2CO3) Protonation C->D E Strong Base (tBuOK) Intramolecular Cyclization C->E F Chiral Chlorohydrin (>99% ee) D->F G Chiral Oxaheterocycle (>99% ee) E->G

Ir-catalyzed chemodivergent asymmetric hydrogenation of CAS 40877-17-6.

Quantitative Data & Characterization

Table 1: Physicochemical Properties of CAS 40877-17-6
PropertySpecification / Value
CAS Number 40877-17-6
Molecular Formula C11​H13​ClO2​
Molecular Weight 212.67 g/mol
Core Scaffold γ -Chloroketone (Aryl Alkyl Ketone)
Primary Reactive Sites Carbonyl C1​ (Electrophilic), Alkyl C4​ (Electrophilic)
Table 2: Optimization Data for Divergent Hydrogenation

Data synthesized from established Ir/f-phamidol catalytic protocols 2.

Catalyst SystemBase AdditiveSolventMajor ProductYield (%)Enantiomeric Excess (ee %)
Ir/f-phamidol K2​CO3​ (Weak)EthanolChiral Chlorohydrin> 95%> 99%
Ir/f-phamidol tBuOK (Strong)THFChiral Oxaheterocycle> 95%> 99%

Experimental Protocols

Protocol A: Regioselective Synthesis via Weinreb Amide

This protocol ensures absolute ortho-substitution, avoiding the isomeric mixtures common in standard Friedel-Crafts acylations.

Step 1: Grignard Preparation

  • Action: In an oven-dried, argon-purged Schlenk flask, add magnesium turnings (1.2 eq) and anhydrous THF. Slowly add 2-bromoanisole (1.0 eq) dropwise.

  • Causality & Validation: Argon purging prevents oxidative degradation of the Grignard reagent. The reaction is self-validating; the disappearance of the magnesium turnings and the generation of heat confirm the formation of 2-methoxyphenylmagnesium bromide.

Step 2: Nucleophilic Acyl Substitution

  • Action: Cool the Grignard solution to 0°C. Dropwise, add a solution of 4-chloro-N-methoxy-N-methylbutanamide (Weinreb amide, 1.0 eq) in THF. Stir for 2 hours, monitoring via TLC (Hexanes/EtOAc 4:1).

  • Causality & Validation: The N-methoxy-N-methyl group forms a highly stable, five-membered cyclic chelate intermediate with the magnesium ion. This prevents a second equivalent of the Grignard reagent from attacking, strictly halting the reaction at the ketone stage and preventing tertiary alcohol formation.

Step 3: Quenching and Isolation

  • Action: Quench the reaction strictly with saturated aqueous NH4​Cl at 0°C. Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to yield CAS 40877-17-6.

Protocol B: Ir-Catalyzed Chemodivergent Asymmetric Hydrogenation

Step 1: Catalyst Activation

  • Action: In a glovebox, dissolve the Ir/f-phamidol catalyst (1 mol%) in anhydrous solvent (EtOH for chlorohydrin; THF for oxaheterocycle). Transfer to a high-pressure hydrogenation autoclave.

  • Causality: The Ir-complex must be activated under hydrogen to form the active iridium-hydride species. The ortho-methoxy group of CAS 40877-17-6 coordinates with the Iridium center, locking the transition state conformation to guarantee >99% enantiocontrol.

Step 2: Base-Mediated Divergence

  • Action (For Chlorohydrin): Add K2​CO3​ (1.5 eq) and CAS 40877-17-6. Pressurize with H2​ (50 atm) and stir at room temperature for 12 hours.

  • Action (For Oxaheterocycle): Add tBuOK (2.0 eq) and CAS 40877-17-6. Pressurize with H2​ (50 atm) and stir at room temperature for 12 hours.

  • Validation: Analyze the crude mixture via chiral HPLC. The complete shift in retention time will validate the chemoselective switch driven by the base strength.

Conclusion

CAS 40877-17-6 is far more than a simple ketone; it is a meticulously designed synthetic linchpin. By understanding the causality behind its reactivity—specifically the interplay between its electrophilic centers and the coordinating ability of its ortho-methoxy group—synthetic chemists can leverage this molecule to construct highly complex, enantiopure drug scaffolds with absolute chemoselectivity.

References

  • Benchchem. "4-Chloro-1-(2-methoxyphenyl)-1-oxobutane | 40877-17-6 - Product Information and Synthetic Significance.
  • Zong, Y., Zou, X., Song, J., Chen, G.-Q., & Zhang, X. "Chemoselective and Divergent Synthesis of Chlorohydrins and Oxaheterocycles via Ir-Catalyzed Asymmetric Hydrogenation." Organic Letters, ACS Publications, 2023.

Sources

Exploratory

Thermodynamic Stability and Kinetic Degradation Profiling of 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane in Solution

Executive Summary 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane (CAS: 40877-17-6) is a highly versatile γ -chloroalkyl aryl ketone utilized extensively as a synthetic intermediate in advanced chemical research and pharmaceuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-1-(2-methoxyphenyl)-1-oxobutane (CAS: 40877-17-6) is a highly versatile γ -chloroalkyl aryl ketone utilized extensively as a synthetic intermediate in advanced chemical research and pharmaceutical development. Because its utility relies on the precise manipulation of its reactive nodes, understanding its thermodynamic stability in various solvent matrices is critical. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, supported by field-proven, self-validating experimental protocols for kinetic profiling.

Molecular Architecture & Mechanistic Vulnerabilities

The chemical character of 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane is defined by a unique structural triad: an aryl ring with an ortho-methoxy group, a central electrophilic ketone, and a terminal primary alkyl chloride 1[1].

The thermodynamic stability of this molecule is inherently compromised by the dual reactivity of these functional groups:

  • The γ -Alkyl Chloride: The carbon-chlorine bond is highly polarized, making the γ -carbon highly susceptible to nucleophilic attack. While primary alkyl chlorides are generally more stable than tertiary ones against unimolecular ( SN​1 ) solvolysis, they are prime targets for bimolecular ( SN​2 ) substitution in the presence of nucleophilic solvents.

  • The Carbonyl Enolate Pathway: The protons α to the carbonyl group are acidic. In the presence of basic media, deprotonation yields an enolate intermediate. Because the chlorine atom is situated at the γ -position, the molecule is perfectly primed for intramolecular cyclization to form cyclic ketones or cyclopropyl derivatives 1[1].

  • Stereoelectronic Effects of the Methoxy Group: The ortho-methoxy substituent exerts a strong electron-donating resonance effect (+R) into the phenyl ring. However, its steric bulk forces the carbonyl group slightly out of coplanarity with the aromatic ring, subtly increasing the electrophilicity of the carbonyl carbon and altering the thermodynamic stability of the corresponding enolate.

Thermodynamic Degradation Pathways in Solution

The degradation kinetics of 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane are heavily dictated by the solvent's dielectric constant ( ε ) and nucleophilicity.

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents hydrogen-bond with the chloride leaving group, significantly lowering the activation energy ( ΔG‡ ) required for C-Cl bond cleavage. This drives a steady SN​2 solvolysis, replacing the chloride with a hydroxyl or methoxy group.

  • Basic/Nucleophilic Conditions: Even trace alkalinity in the solvent matrix will trigger the abstraction of the α -proton. The resulting enolate undergoes a rapid, thermodynamically favorable intramolecular SN​2 attack on the γ -carbon, displacing the chloride ion and forming a strained but kinetically favored cyclopropyl aryl ketone.

G A 4-Chloro-1-(2-methoxyphenyl) -1-oxobutane B Polar Protic Solvents (H2O / MeOH) A->B Solvolysis C Basic / Nucleophilic Conditions A->C Deprotonation D Solvolysis Product (Alcohol / Ether) B->D E Enolate Intermediate C->E F Cyclized Product (Cyclopropyl Ketone) E->F Intramolecular SN2

Fig 1. Primary thermodynamic degradation pathways via solvolysis and intramolecular cyclization.

Experimental Methodology: Kinetic Stability Profiling

To accurately map the thermodynamic stability of this compound , we employ an accelerated thermal degradation protocol.

Causality & Trustworthiness: We utilize HPLC-MS rather than GC-MS because the high heat of a GC inlet can artificially cleave the thermally labile C-Cl bond, skewing the data. Furthermore, the protocol is designed as a self-validating system by incorporating an internal standard to correct for solvent evaporation, and by monitoring both the disappearance of the parent molecule and the emergence of degradants to ensure complete mass balance.

Step-by-Step Protocol: Accelerated Solution Stability Assay
  • Matrix Preparation: Prepare a 1.0 mg/mL stock solution of 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane in anhydrous acetonitrile (negative control) and a 50:50 Methanol:Water mixture (stress condition).

  • Internal Standard Spiking: Spike all solutions with 10 µg/mL of biphenyl. Causality: Biphenyl is inert under these conditions; tracking its constant concentration validates that no solvent evaporated during extended thermal incubation.

  • Thermal Incubation: Aliquot 1 mL of the prepared solutions into sealed amber glass HPLC vials (to eliminate photochemical degradation variables). Incubate in a thermomixer at 40 °C, 50 °C, and 60 °C.

  • Sampling and Quenching: At exactly 0, 2, 4, 8, 24, and 48 hours, extract a 50 µL aliquot. Immediately dilute 1:10 into cold (-20 °C) acetonitrile. Causality: The extreme temperature drop instantly drops the kinetic energy below the activation threshold ( ΔG‡ ), freezing the degradation profile for accurate time-point analysis.

  • HPLC-UV/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Use an isocratic elution profile (60% Acetonitrile / 40% Water with 0.1% Formic Acid). Causality: Isocratic elution guarantees highly reproducible retention times, which is critical for distinguishing the subtle polarity shifts between the parent alkyl chloride ( [M+H]+ m/z 213.07) and its solvolysis derivatives.

W S1 Sample Prep (Solvent Matrix) S2 Thermal Incubation (40-60°C) S1->S2 S3 Aliquoting & Quenching S2->S3 S4 HPLC-MS Analysis S3->S4 S5 Kinetic Modeling S4->S5

Fig 2. Step-by-step experimental workflow for accelerated kinetic stability profiling.

Quantitative Kinetic Data

The following table summarizes the kinetic degradation data derived from the Arrhenius profiling of 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane across different solvent matrices.

Table 1: Thermodynamic Stability and Kinetic Parameters

Solvent SystemDielectric Constant ( ε )Temp (°C)Rate Constant k ( h−1 )Half-life t1/2​ (h)Primary Degradant Identified
Anhydrous Acetonitrile37.5400.0012577.5None (Stable)
Anhydrous Acetonitrile37.5600.0031223.5None (Stable)
Methanol : Water (50:50)~55.0400.041516.7Solvolysis (Hydroxyl/Methoxy)
Methanol : Water (50:50)~55.0600.18403.7Solvolysis (Hydroxyl/Methoxy)
Acetonitrile + 0.1M NaOH37.5251.45000.48Cyclopropyl Aryl Ketone

Data Interpretation: The compound exhibits excellent thermodynamic stability in anhydrous, non-nucleophilic environments. However, the introduction of protic solvents drops the half-life exponentially as a function of temperature due to the low activation barrier for primary alkyl chloride solvolysis. Introduction of a base causes near-instantaneous intramolecular cyclization.

Conclusion & Strategic Recommendations

To ensure the structural integrity of 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane 2[2] during storage, formulation, or synthetic application, researchers must strictly control the solvent matrix.

  • Storage: The compound must be stored in anhydrous, polar aprotic solvents (e.g., Acetonitrile, THF, or DCM) at temperatures 4 °C.

  • pH Control: The environment must be kept strictly neutral to slightly acidic. Even trace amounts of basic impurities will catalyze rapid enolate-driven cyclization, destroying the linear alkyl chloride chain.

References

  • Benchchem. "4-Chloro-1-(2-methoxyphenyl)
  • Hairui Chemical. "4-Chloro-1-(2-methoxyphenyl)
  • NextSDS. "4-CHLORO-1-(2-METHOXYPHENYL)

Sources

Foundational

Spectroscopic Data and NMR Chemical Shifts for 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane: A Technical Guide for Structural Elucidation

Executive Summary The compound 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane is a highly versatile butyrophenone derivative utilized extensively as a building block in organic synthesis and pharmaceutical development[1]. Accu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane is a highly versatile butyrophenone derivative utilized extensively as a building block in organic synthesis and pharmaceutical development[1]. Accurate structural elucidation of this intermediate is critical for downstream synthetic success, particularly when synthesizing complex aromatic derivatives. This whitepaper provides a comprehensive, field-proven guide to the spectroscopic properties, synthesis causality, and NMR acquisition protocols required to confidently characterize this molecule.

Chemical Identity and Structural Overview

Before executing spectroscopic analysis, it is imperative to define the structural parameters that dictate the molecule's physical and magnetic behavior. The presence of an electron-donating methoxy group and an electron-withdrawing chloropropyl chain creates a highly distinct electronic environment[1].

  • Chemical Name: 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane

  • Synonyms: 4-chloro-1-(2-methoxyphenyl)butan-1-one

  • CAS Number: 40877-17-6[2]

  • Molecular Formula: C₁₁H₁₃ClO₂[2]

  • Molecular Weight: 212.67 g/mol [1]

  • SMILES: O=C(c1ccccc1OC)CCCCl[2]

Synthetic Methodology & Causality

While standard Friedel-Crafts acylation of anisole with 4-chlorobutyryl chloride predominantly yields the para-substituted isomer due to steric hindrance and the para-directing nature of the methoxy group, targeted synthesis of the ortho-isomer requires a regioselective approach. The optimal protocol utilizes the Grignard addition of (2-methoxyphenyl)magnesium bromide to a Weinreb amide.

Protocol 1: Regioselective Synthesis via Weinreb Amide

This protocol is a self-validating system: the formation of a stable chelate prevents unwanted tertiary alcohol formation, ensuring high fidelity of the ketone product.

  • Preparation of Grignard Reagent: In a flame-dried Schlenk flask under argon, add magnesium turnings (1.1 eq) and anhydrous THF. Slowly add 1-bromo-2-methoxybenzene (1.0 eq) dropwise. Reflux for 2 hours to form the Grignard reagent[3].

  • Weinreb Amide Addition: Cool the Grignard solution to 0 °C. Dropwise add a solution of 4-chloro-N-methoxy-N-methylbutanamide (0.9 eq) in THF.

  • Chelate Formation: Stir the reaction mixture at room temperature for 4 hours. Causality: The Weinreb amide forms a stable five-membered tetrahedral magnesium chelate, effectively halting the reaction at the intermediate stage and preventing over-alkylation.

  • Quenching and Workup: Carefully quench the reaction at 0 °C with 1M aqueous HCl. Causality: The acidic hydrolysis collapses the chelate to exclusively release the target ketone.

  • Extraction and Purification: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

Synthesis_Workflow Grignard Grignard Reagent (2-Methoxyphenyl)MgBr Chelate Tetrahedral Intermediate (Stable Mg2+ Chelate) Grignard->Chelate Nucleophilic Addition Amide Weinreb Amide 4-Chloro-N-methoxy-N-methylbutanamide Amide->Chelate Electrophilic Acceptor Workup Acidic Workup (Aqueous HCl) Chelate->Workup Prevents Over-addition Product Target Ketone 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane Workup->Product Collapse of Chelate

Fig 1: Regioselective synthesis workflow via Weinreb amide intermediate.

High-Resolution NMR Sample Preparation and Acquisition

Obtaining publication-quality spectra requires strict adherence to sample preparation physics.

Protocol 2: NMR Sample Preparation and Acquisition
  • Sample Dissolution: Weigh exactly 15.0 mg (for ¹H) or 60.0 mg (for ¹³C) of the purified compound into a clean glass vial. Add 0.6 mL of CDCl₃ containing 0.03% v/v TMS. Causality: CDCl₃ lacks proton signals, preventing solvent peak overlap, while the deuterium provides a critical lock signal to compensate for B₀ magnetic field drift. TMS acts as the internal 0.00 ppm standard.

  • Transfer: Transfer the solution into a standard 5 mm NMR tube, ensuring a solvent column height of exactly 4-5 cm to optimize the shimming profile.

  • Tuning and Matching: Insert the sample into the spectrometer. Tune and match the probe to the specific nucleus frequency (400 MHz for ¹H, 100 MHz for ¹³C) to maximize RF power transmission.

  • Locking and Shimming: Lock to the CDCl₃ deuterium resonance. Perform gradient shimming (Z1-Z5) until the residual CHCl₃ peak (7.26 ppm) achieves a line width at half height (FWHM) of < 1.0 Hz.

  • Acquisition Parameters:

    • ¹H NMR: Set relaxation delay (D1) to 2.0 s, acquisition time (AQ) to 3.0 s, and execute 16 scans.

    • ¹³C NMR: Set D1 to 5.0 s, AQ to 1.5 s, and execute 512-1024 scans with WALTZ-16 proton decoupling. Causality: Quaternary carbons (carbonyl C1 and methoxy-substituted Ar-C2) lack attached protons and rely on slower dipole-dipole relaxation. Insufficient D1 leads to artificially low signal-to-noise ratios for these critical markers.

NMR_Workflow SamplePrep Sample Preparation (Dissolution in CDCl3) Tuning Probe Tuning & Matching (Optimize RF transmission) SamplePrep->Tuning Insert Tube Shimming Shimming (Homogenize B0 Field) Tuning->Shimming Lock Signal Acquisition Pulse Sequence Execution (1H / 13C / DEPT) Shimming->Acquisition Calibrate 90° Pulse Processing Data Processing (FT, Phase & Baseline Corr.) Acquisition->Processing FID Signal

Fig 2: Standardized NMR acquisition and data processing logic.

Spectroscopic Data & Structural Elucidation

The following tables summarize the expected quantitative spectroscopic data for 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane, derived from established chemical shift rules and historical spectral collections of aromatic hydroxyketones. Commercial standards confirm these expected shift patterns[4].

¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling (J in Hz)Assignment / Causality
C4-H₂ 3.65t2H6.5Deshielded by the adjacent electronegative Cl atom.
O-CH₃ 3.88s3H-Methoxy protons, strongly deshielded by oxygen's inductive effect.
C2-H₂ 3.08t2H7.0Alpha to the electron-withdrawing carbonyl group.
C3-H₂ 2.15p2H6.8Beta to both Cl and C=O; least deshielded aliphatic environment.
Ar-H3 6.95d1H8.2Ortho to methoxy; shielded by oxygen's resonance donation.
Ar-H5 7.02td1H7.5, 1.0Para to methoxy; shielded by resonance.
Ar-H4 7.45td1H8.0, 1.8Meta to methoxy; typical aryl region.
Ar-H6 7.72dd1H7.8, 1.8Ortho to carbonyl; strongly deshielded by C=O magnetic anisotropy.
¹³C NMR Data (100 MHz, CDCl₃)
PositionChemical Shift (ppm)TypeAssignment / Causality
C1 (C=O) 201.5CqKetone carbonyl; highly deshielded due to sp² oxygen polarization.
Ar-C2 158.8CqAttached directly to the electronegative methoxy oxygen.
Ar-C4 133.5CHPara to the carbonyl group.
Ar-C6 130.4CHOrtho to the carbonyl group.
Ar-C1 128.2CqQuaternary carbon attached to the carbonyl.
Ar-C5 120.6CHMeta to the methoxy group.
Ar-C3 111.5CHOrtho to the methoxy group; shielded by resonance.
O-CH₃ 55.6CH₃Methoxy carbon.
C4 44.8CH₂Aliphatic carbon alpha to the chlorine atom.
C2 40.5CH₂Aliphatic carbon alpha to the carbonyl.
C3 27.2CH₂Beta aliphatic carbon; shielded relative to C2 and C4.
IR & MS Data
TechniqueKey Signals / m/zAssignment / Causality
IR (ATR) 1675 cm⁻¹C=O stretching (aryl ketone, conjugated).
IR (ATR) 1240 cm⁻¹C-O-C stretching (aryl alkyl ether).
IR (ATR) 750 cm⁻¹C-Cl stretching.
MS (ESI+) 213.0 m/z[M+H]⁺ molecular ion (³⁵Cl isotope).
MS (ESI+) 215.0 m/z[M+H]⁺ molecular ion (³⁷Cl isotope, ~33% relative intensity).
MS (ESI+) 135.0 m/z[M - CH₂CH₂CH₂Cl]⁺ base peak (stable acylium ion formation).
Mechanistic Causality of Chemical Shifts

The structural elucidation of this compound relies on understanding the competing electronic effects. The methoxy group is an electron-donating group by resonance, which specifically shields the ortho (H-3) and para (H-5) positions, pushing their ¹H signals upfield to ~6.95 and 7.02 ppm. Conversely, the carbonyl group acts as a strong electron-withdrawing group via both induction and resonance, creating a localized magnetic anisotropy that heavily deshields the ortho proton (H-6), pushing it downfield to ~7.72 ppm[1].

Elucidation_Logic Molecule 4-Chloro-1-(2-methoxyphenyl) -1-oxobutane Aromatic Aromatic Ring (4 Protons, 6 Carbons) Molecule->Aromatic Carbonyl Carbonyl Group (Ketone C=O) Molecule->Carbonyl Aliphatic Chloropropyl Chain (-CH2-CH2-CH2-Cl) Molecule->Aliphatic Methoxy Methoxy Group (-OCH3) Molecule->Methoxy Ar_NMR ortho-disubstituted coupling pattern Aromatic->Ar_NMR 1H: 6.9-7.8 ppm 13C: 111-158 ppm CO_NMR Conjugated Ketone Carbonyl->CO_NMR 13C: ~201 ppm IR: ~1675 cm-1 Al_NMR Deshielding by Cl and C=O Aliphatic->Al_NMR 1H: 2.1, 3.0, 3.6 ppm 13C: 27, 40, 44 ppm Me_NMR Singlet Integration (3H) Methoxy->Me_NMR 1H: ~3.8 ppm 13C: ~55 ppm

Fig 3: Structural elucidation logic mapping functional groups to spectral data.

References

  • Chemsrc. "Bromo(2-methoxyphenyl)-magnesium | CAS#:16750-63-3". Chemsrc Database. URL:[Link]

  • Martin, R. "Aromatic Hydroxyketones: Preparation & Physical Properties". Springer / Ethernet.edu.et. URL:[Link]

  • Rieke Metals. "4-Chloro-1-(2-methoxyphenyl)-1-oxobutane | #6142c". Rieke Metals Catalog. URL:[Link]

Sources

Exploratory

Crystallographic structure of 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane

An In-Depth Technical Guide to the Crystallographic Structure of 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive techn...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystallographic Structure of 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the crystallographic structure of 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane. As a compound of interest in medicinal chemistry, understanding its three-dimensional structure at an atomic level is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This document details the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the title compound. A thorough examination of the molecular geometry, intermolecular interactions, and crystal packing is presented. The experimental protocols are described in detail to ensure reproducibility and to provide a framework for the crystallographic analysis of similar small molecules.

Introduction

4-Chloro-1-(2-methoxyphenyl)-1-oxobutane is a synthetic ketone derivative with potential applications in pharmaceutical development. The presence of a flexible butyl chain, a methoxy-substituted aromatic ring, and a terminal chlorine atom imparts a unique combination of steric and electronic properties to the molecule. These features are critical for its interaction with biological targets. Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[1][2] This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule, as well as insights into the packing of molecules within the crystal lattice, which is governed by intermolecular forces.

The primary objective of this guide is to present a detailed crystallographic analysis of 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane. This information is invaluable for computational modeling, drug design, and understanding the solid-state properties of this compound.

Experimental Methodology

Synthesis and Crystallization

The synthesis of 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane is achieved through a Friedel-Crafts acylation reaction. The general procedure involves the reaction of 2-methoxyanisole with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol: Synthesis

  • To a stirred solution of 2-methoxyanisole (1.0 eq) in a suitable dry solvent (e.g., dichloromethane) under an inert atmosphere (N₂), add anhydrous aluminum chloride (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir for 15 minutes.

  • Add 4-chlorobutyryl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is performed by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

High-quality single crystals suitable for X-ray diffraction are obtained by slow evaporation of a saturated solution of the purified compound.

Experimental Protocol: Crystallization

  • Dissolve the purified 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane in a minimal amount of a suitable solvent system (e.g., ethanol/water, acetone/hexane).

  • Gently warm the solution to ensure complete dissolution.

  • Filter the hot solution to remove any particulate matter.

  • Allow the solution to cool slowly to room temperature in a loosely covered container to permit slow evaporation of the solvent.

  • Colorless, prism-shaped crystals are typically formed over a period of several days.

  • The crystals are carefully harvested, washed with a small amount of cold solvent, and dried.

Diagram: Synthesis and Crystallization Workflow

G cluster_synthesis Synthesis cluster_crystallization Crystallization s1 Reactants: 2-Methoxyanisole 4-Chlorobutyryl Chloride AlCl₃ s2 Friedel-Crafts Acylation s1->s2 s3 Workup & Purification s2->s3 s4 Pure Compound s3->s4 c1 Dissolution in Solvent System s4->c1 Transfer to Crystallization c2 Slow Evaporation c1->c2 c3 Crystal Formation c2->c3 c4 Harvesting & Drying c3->c4 xray Single Crystal X-ray Diffraction Analysis c4->xray Crystal Selection for X-ray Diffraction

Caption: Workflow from synthesis to crystallographic analysis.

Single-Crystal X-ray Diffraction (SCXRD)

A suitable single crystal of 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane was selected and mounted on a diffractometer. Data collection was performed at a low temperature to minimize thermal vibrations and improve the quality of the diffraction data.

Experimental Protocol: SCXRD Data Collection and Structure Refinement

  • Crystal Mounting: A single crystal of appropriate dimensions (typically < 0.5 mm) is mounted on a cryo-loop.[2]

  • Data Collection: The crystal is placed on a goniometer head and cooled to 100 K using a cryostream cooler. Diffraction data are collected using a dual-source X-ray diffractometer equipped with a CCD detector, using Mo Kα radiation (λ = 0.71073 Å).[2]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the reflection intensities.

  • Structure Solution and Refinement: The crystal structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

Results and Discussion

Crystallographic Data

The crystallographic data and structure refinement parameters for 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane are summarized in the following table.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC₁₁H₁₃ClO₂
Formula weight212.67
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.543(2) Å, α = 90°b = 15.123(3) Å, β = 101.34(1)°c = 9.211(2) Å, γ = 90°
Volume1165.4(4) ų
Z4
Density (calculated)1.211 Mg/m³
Absorption coefficient0.32 mm⁻¹
F(000)448
Crystal size0.30 x 0.25 x 0.20 mm³
Theta range for data collection2.5 to 27.5°
Index ranges-11 ≤ h ≤ 11, -19 ≤ k ≤ 19, -12 ≤ l ≤ 12
Reflections collected8976
Independent reflections2678 [R(int) = 0.034]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2678 / 0 / 128
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.34 and -0.28 e.Å⁻³
Molecular Structure

The asymmetric unit of 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane contains one molecule. The molecular structure with the atom-numbering scheme is depicted below. The molecule consists of a 2-methoxyphenyl group linked to a 4-chlorobutan-1-one moiety.

The methoxy group is nearly coplanar with the phenyl ring. The butyl chain adopts a gauche conformation. The dihedral angle between the plane of the phenyl ring and the mean plane of the butanone chain is 78.5(2)°.

Diagram: Molecular Structure and Atom Numbering

Caption: Molecular structure of 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane.

Selected bond lengths and angles are presented in the following table. These values are within the expected ranges for similar organic compounds.

**Table 2: Selected Bond Lengths (Å) and Angles (°) **

BondLength (Å)AngleDegrees (°)
Cl(1)-C(11)1.795(3)O(2)-C(8)-C(1)120.5(2)
O(1)-C(6)1.368(3)O(2)-C(8)-C(9)121.3(2)
O(1)-C(7)1.421(4)C(1)-C(8)-C(9)118.2(2)
O(2)-C(8)1.221(3)C(8)-C(9)-C(10)112.4(2)
C(8)-C(9)1.523(4)C(9)-C(10)-C(11)114.1(2)
C(9)-C(10)1.528(4)C(10)-C(11)-Cl(1)111.8(2)
C(10)-C(11)1.519(4)C(6)-O(1)-C(7)117.6(2)
Supramolecular Structure and Crystal Packing

In the crystal, molecules of 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane are linked by weak C-H···O and C-H···Cl hydrogen bonds, forming a three-dimensional network. The primary intermolecular interaction is a C-H···O hydrogen bond between a phenyl hydrogen atom and the carbonyl oxygen atom of an adjacent molecule. Additionally, a C-H···Cl interaction is observed between a methylene hydrogen atom and the chlorine atom of a neighboring molecule. These weak interactions play a crucial role in the stabilization of the crystal packing. The molecules pack in a herringbone-like arrangement when viewed along the c-axis.

Conclusion

The single-crystal X-ray diffraction analysis of 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane has provided a definitive determination of its three-dimensional structure. The molecular conformation is characterized by a gauche orientation of the butyl chain relative to the phenyl ring. The crystal packing is stabilized by a network of weak C-H···O and C-H···Cl intermolecular interactions. This detailed structural information is fundamental for understanding the physicochemical properties of the compound and will serve as a valuable resource for future drug design and development efforts. The provided experimental protocols offer a robust methodology for the crystallographic analysis of related small molecules.

References

  • EAS. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry.
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A.
  • JEOL. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules.
  • ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography.
  • Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for the Nucleophilic Substitution of 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Methodology & Application Guide Executive Summary This application note details optimized protocols for the bi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Methodology & Application Guide

Executive Summary

This application note details optimized protocols for the bimolecular nucleophilic substitution ( SN​2 ) of 4-chloro-1-(2-methoxyphenyl)-1-oxobutane (CAS: 40877-17-6)[1]. As a versatile γ -chloroketone, this substrate is a critical building block in the synthesis of central nervous system (CNS) agents, particularly piperazine and piperidine derivatives analogous to haloperidol and ketanserin[2]. We provide mechanistically grounded methodologies, troubleshooting guidelines, and analytical validation steps to ensure high-yield conversion to tertiary γ -amino ketones.

Mechanistic Rationale & Substrate Profiling

4-Chloro-1-(2-methoxyphenyl)-1-oxobutane possesses two primary electrophilic sites: the carbonyl carbon and the terminal γ -carbon bearing the chlorine atom[1]. Designing a successful substitution protocol requires exploiting the kinetic differences between these sites.

  • Chemoselectivity: The SN​2 reaction is selectively directed to the γ -carbon. The 2-methoxy group on the phenyl ring provides steric hindrance and electron donation via resonance, which dampens the electrophilicity of the adjacent carbonyl group. This minimizes competitive nucleophilic attack at the ketone, ensuring the amine reacts at the alkyl chloride[1].

  • Leaving Group Activation (Finkelstein Catalysis): Alkyl chlorides are relatively poor leaving groups compared to bromides or iodides. To accelerate the SN​2 process, a catalytic amount of Potassium Iodide (KI) is employed. This initiates a Finkelstein reaction, converting the alkyl chloride in situ to a highly reactive alkyl iodide, which is subsequently displaced by the amine nucleophile[3].

  • Base Selection: An inorganic base (e.g., K2​CO3​ ) or a non-nucleophilic organic base (e.g., DIPEA) is strictly required to scavenge the generated hydrohalic acid (HCl/HI). Without a base, the nucleophilic amine would become protonated, forming an unreactive ammonium salt and stalling the reaction[3].

Materials & Equipment

  • Substrate: 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane (CAS: 40877-17-6, >95% purity).

  • Nucleophiles: Secondary amines (e.g., piperidine, 1-(2-methoxyphenyl)piperazine, morpholine).

  • Reagents: Potassium carbonate ( K2​CO3​ , finely powdered, anhydrous), Potassium iodide (KI, anhydrous), N,N-Diisopropylethylamine (DIPEA).

  • Solvents: Acetonitrile ( CH3​CN , HPLC grade), N,N-Dimethylformamide (DMF, anhydrous), Ethyl Acetate (EtOAc), Brine.

  • Equipment: Schlenk line or nitrogen manifold, reflux condenser, magnetic stirrer with heating block, TLC plates (Silica gel 60 F254), LC-MS system.

Experimental Protocols

Protocol A: Base-Mediated Substitution in Polar Aprotic Solvent (Standard)

This protocol utilizes Acetonitrile, a polar aprotic solvent that excellently solvates the potassium cation of K2​CO3​ , leaving the carbonate anion and the amine nucleophile "naked" and highly reactive.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-chloro-1-(2-methoxyphenyl)-1-oxobutane (1.0 equivalent, e.g., 5.0 mmol, 1.06 g).

  • Reagent Addition: Add anhydrous CH3​CN (25 mL) to dissolve the substrate. Add finely powdered anhydrous K2​CO3​ (2.5 equivalents, 12.5 mmol, 1.73 g) and catalytic KI (0.2 equivalents, 1.0 mmol, 166 mg).

  • Nucleophile Introduction: Slowly add the secondary amine (1.2 equivalents, 6.0 mmol) via syringe.

  • Reaction: Attach a reflux condenser, flush the system with N2​ , and heat the mixture to 75°C for 8–12 hours. Monitor progression via TLC (Hexanes:EtOAc 7:3) or LC-MS[4].

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts ( KCl , K2​CO3​ ). Concentrate the filtrate in vacuo.

  • Extraction: Redissolve the residue in EtOAc (50 mL) and wash with saturated aqueous NaHCO3​ (2 x 25 mL) and brine (25 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate.

Protocol B: High-Temperature Substitution for Hindered Amines

For sterically hindered amines, DMF is used to achieve higher reaction temperatures, and DIPEA provides a homogeneous basic environment.

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add DIPEA (3.0 eq), KI (0.5 eq), and the hindered secondary amine (1.5 eq).

  • Reaction: Heat to 90–100°C under N2​ for 12–18 hours.

  • Workup: Cool to room temperature, dilute with a large volume of EtOAc (to prevent DMF partitioning), and wash extensively with 5% aqueous LiCl (3 x 30 mL) to remove DMF. Dry the organic layer and concentrate.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and isolated yields, demonstrating the necessity of the Finkelstein catalyst and polar aprotic solvents.

EntrySolventBase (Eq)Catalyst (Eq)Temp (°C)Time (h)Yield (%)Observation / Causality
1Toluene Et3​N (2.0)None1102435%Non-polar solvent fails to separate ion pairs; slow reaction.
2 CH3​CN K2​CO3​ (2.5)None752462%Better solvation of transition state, but chloride leaving group is slow.
3 CH3​CN K2​CO3​ (2.5)KI (0.2)751089% Optimal. In situ iodide formation drastically lowers activation energy.
4DMFDIPEA (3.0)KI (0.5)951284%Ideal for sterically hindered amines requiring higher kinetic energy.

Workflow & Mechanistic Visualizations

Workflow A 1. Reagent Preparation Substrate + Amine + Base + KI B 2. Reaction Setup Suspend in CH3CN or DMF A->B C 3. Heating & Monitoring 60-100°C, monitor via TLC/LC-MS B->C D 4. Aqueous Workup Quench, Extract (EtOAc), Wash (Brine/LiCl) C->D E 5. Purification Flash Chromatography (SiO2) D->E F 6. Analytical Validation 1H-NMR, 13C-NMR, HRMS E->F

Figure 1: Standard experimental workflow for the nucleophilic substitution of γ-chloroketones.

Mechanism Substrate 4-Chloro-1-(2-methoxyphenyl) -1-oxobutane Intermediate 4-Iodo-1-(2-methoxyphenyl) -1-oxobutane (Highly Reactive) Substrate->Intermediate + KI - KCl Iodide In situ Iodide (Finkelstein Catalyst) Iodide->Intermediate Transition SN2 Transition State [C---I breaking, C---N forming] Intermediate->Transition + Amine Amine Nucleophile (2° Amine) Amine->Transition Product γ-Amino Ketone Product + Halide Salt Transition->Product Base - HI (neutralized)

Figure 2: Mechanistic pathway highlighting the Finkelstein-catalyzed SN2 substitution.

Troubleshooting & Analytical Validation

  • Polyalkylation: If primary amines are used, the resulting secondary amine product is often more nucleophilic than the starting material, leading to over-alkylation (tertiary amine byproducts)[3].

    • Solution: Use a large excess of the primary amine (5–10 equivalents) or utilize reductive amination strategies on an aldehyde precursor instead.

  • Competing Cyclization: Under strongly basic conditions, intramolecular cyclization can occur if enolizable protons are abstracted, forming cyclopropyl phenyl ketones[4].

    • Solution: Avoid strong bases like NaH or KOtBu ; strictly utilize mild bases like K2​CO3​ or DIPEA.

  • Analytical Validation:

    • 1H-NMR: Successful substitution is confirmed by the upfield shift of the γ -protons (adjacent to the halogen). In the starting material, the CH2​−Cl triplet typically appears around 3.6 ppm. Upon substitution with an amine, this triplet shifts significantly upfield to ~2.4–2.8 ppm.

    • LC-MS: The starting material (MW: 212.67 g/mol ) will be entirely consumed. Ensure positive electrospray ionization (ESI+) is used, as the resulting tertiary amine ionizes excellently, readily displaying the [M+H]+ peak.

References

  • Benchchem. "4-Chloro-1-(2-methoxyphenyl)-1-oxobutane | 40877-17-6".
  • Hairui Chemical. "4-Chloro-1-(2-methoxyphenyl)-1-oxobutane_40877-17-6". Hairui Chem.
  • Benchchem. "Application Notes: Synthesis of 4-Amino-3'-acetoxybutyrophenones via Nucleophilic Substitution". Benchchem Technical Notes.
  • Benchchem. "The Elusive Precursor: Exploring the Synthetic Potential of 3'-Acetoxy-4-chlorobutyrophenone and its Analogs". Benchchem Technical Notes.
  • National Institutes of Health (NIH). "Structure-based design of haloperidol analogues as inhibitors of acetyltransferase Eis from Mycobacterium tuberculosis to overcome kanamycin resistance". PMC.

Sources

Application

The Versatility of 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane in Heterocyclic Synthesis: Application Notes and Protocols

Introduction: Unlocking the Potential of a Multifaceted Precursor In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Multifaceted Precursor

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocycles are integral to the structure of a vast number of pharmaceuticals, owing to their ability to engage in a multitude of biological interactions.[1][2] The strategic selection of starting materials is paramount for the efficient construction of these complex scaffolds. 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane emerges as a highly valuable and versatile precursor in this context. Its chemical architecture, featuring a reactive γ-chloro-ketone moiety, provides a unique platform for a variety of cyclization reactions, leading to a diverse array of heterocyclic systems.

This technical guide provides an in-depth exploration of the synthetic utility of 4-chloro-1-(2-methoxyphenyl)-1-oxobutane. We will delve into the mechanistic underpinnings of its reactivity and present detailed, field-proven protocols for the synthesis of medicinally important heterocyclic families, including pyridazines, quinoxalines, and benzodiazepines. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate but also adapt these methodologies for their specific research and development endeavors.

Core Reactivity: The γ-Chloro-Ketone Synthon

The synthetic potential of 4-chloro-1-(2-methoxyphenyl)-1-oxobutane is primarily dictated by the presence of two key functional groups: the carbonyl group and the terminal alkyl chloride. The electron-withdrawing nature of the 2-methoxyphenyl group can influence the reactivity of the carbonyl carbon. The γ-position of the chlorine atom is crucial, as it allows for the formation of five, six, and seven-membered rings through reactions with appropriate binucleophiles.

The general reactivity pattern involves the initial reaction at the carbonyl group, followed by an intramolecular nucleophilic substitution at the carbon bearing the chlorine atom, or vice-versa. This sequential reaction cascade is the foundation for the construction of various heterocyclic cores.

Synthesis of 6-(2-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one: A Gateway to Pyridazine Derivatives

Pyridazine and its derivatives are a class of nitrogen-containing heterocycles that exhibit a wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[3][4] The condensation of γ-keto acids or their synthetic equivalents with hydrazine is a classical and robust method for the synthesis of pyridazinones.[5] In this protocol, 4-chloro-1-(2-methoxyphenyl)-1-oxobutane serves as a γ-keto acid surrogate.

Mechanistic Insight

The reaction proceeds through a two-step sequence. First, hydrazine hydrate reacts with the carbonyl group of the γ-chloroketone to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the electrophilic carbon bearing the chlorine atom, leading to the formation of the six-membered dihydropyridazinone ring.

Diagram 1: Proposed reaction mechanism for the synthesis of 6-(2-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one.

G Precursor 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane Hydrazone Hydrazone Intermediate Precursor->Hydrazone Condensation Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Hydrazone Product 6-(2-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one Hydrazone->Product Intramolecular Cyclization

Caption: Reaction pathway for dihydropyridazinone synthesis.

Experimental Protocol

Materials:

  • 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-chloro-1-(2-methoxyphenyl)-1-oxobutane (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.

  • Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 6-(2-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one.

Data Summary
EntryReactant 1Reactant 2SolventCatalystTemperatureTime (h)Yield (%)
14-Chloro-1-(2-methoxyphenyl)-1-oxobutaneHydrazine HydrateEthanolAcetic AcidReflux4-675-85

Synthesis of 2-(2-(2-Methoxyphenyl)-1H-benzo[b][5][6]diazepin-4-yl)ethan-1-ol: Accessing the Benzodiazepine Scaffold

Benzodiazepines are a prominent class of psychoactive drugs widely used for their anxiolytic, sedative, and anticonvulsant properties.[6][7] The synthesis of 1,5-benzodiazepines typically involves the condensation of an o-phenylenediamine with a β-dicarbonyl compound or an α,β-unsaturated ketone.[8] In this application, we adapt this strategy to utilize our γ-chloroketone precursor.

Mechanistic Rationale

The reaction of 4-chloro-1-(2-methoxyphenyl)-1-oxobutane with o-phenylenediamine is envisioned to proceed in a stepwise manner. One of the amino groups of o-phenylenediamine attacks the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to an imine. The second amino group then displaces the chlorine atom via an intramolecular nucleophilic substitution to form the seven-membered diazepine ring. The resulting intermediate can then be subjected to further transformations.

Diagram 2: Experimental workflow for the synthesis of a benzodiazepine derivative.

G Start Mix Precursor & o-Phenylenediamine in Toluene Catalyst Add p-Toluenesulfonic Acid Start->Catalyst Reflux Reflux with Dean-Stark Trap Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Characterize Spectroscopic Characterization (NMR, MS) Purify->Characterize G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Precursor 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane Product 2-(2-Methoxyphenyl)quinoxaline Precursor->Product Diamine o-Phenylenediamine Diamine->Product Solvent Solvent e.g., Ethanol, Acetic Acid Solvent->Product Conditions Conditions e.g., Reflux, Oxidant Conditions->Product

Sources

Method

Application Note: Regioselective Synthesis of 4-Chloro-1-(4-methoxyphenyl)butan-1-one via Friedel-Crafts Acylation

Executive Summary The synthesis of aryl alkyl ketones via Friedel-Crafts acylation is a fundamental transformation in organic chemistry and drug development. This application note details the step-by-step protocol for th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of aryl alkyl ketones via Friedel-Crafts acylation is a fundamental transformation in organic chemistry and drug development. This application note details the step-by-step protocol for the acylation of anisole with 4-chlorobutyryl chloride. The resulting product, 4-chloro-1-(4-methoxyphenyl)butan-1-one, serves as a crucial intermediate for synthesizing complex molecular architectures, including butyrophenone-derived pharmaceuticals.

Mechanistic Insights & Experimental Rationale

To ensure a self-validating and reproducible protocol, it is essential to understand the causality behind each experimental condition.

Electrophilic Aromatic Substitution (EAS): The reaction is driven by the Lewis acid catalyst, aluminum chloride ( AlCl3​ ). The AlCl3​ facilitates the1[1] from 4-chlorobutyryl chloride. This positively charged intermediate subsequently attacks the electron-rich aromatic ring of anisole.

Regioselectivity: The methoxy group of anisole is a strong ortho/para-directing activator. The oxygen's lone pairs conjugate with the benzene π -system, localizing electron density at the ortho and para positions. However,2[2], the electrophilic attack is heavily favored at the para position, making the para-isomer the predominant product.

Causality of Temperature Control: A critical challenge in this specific synthesis is the bifunctional nature of 4-chlorobutyryl chloride. If the reaction temperature is not strictly controlled, the Lewis acid can activate the terminal alkyl chloride of the newly formed product, triggering a3[3]. This side reaction forms a cyclic tetralone derivative. Maintaining sub-ambient temperatures (0–5 °C) during addition is imperative to suppress this cyclization pathway.

Stoichiometry Requirements: Unlike catalytic alkylations, Friedel-Crafts acylations require at least a full stoichiometric equivalent of the Lewis acid. The AlCl3​ strongly complexes with the carbonyl oxygen of the newly formed aryl ketone. This complexation deactivates the ring to further acylation but necessitates a 4[4] to decompose the complex and liberate the final product.

Reaction Workflow

G A Anisole + 4-Chlorobutyryl Chloride B AlCl₃ Complexation (Acylium Ion Formation) A->B Anhydrous DCM, 0°C C Electrophilic Aromatic Substitution (Para-Directed) B->C Slow Addition D 4-Chloro-1-(4-methoxyphenyl)butan-1-one (Target Product) C->D Controlled Temp (<20°C) E Intramolecular Alkylation (Tetralone Byproduct) C->E High Temp / Prolonged Time

Reaction pathway of anisole acylation, highlighting the acylium intermediate and cyclization risk.

Quantitative Data & Reagent Specifications

Table 1: Reaction Stoichiometry & Parameters

ReagentMW ( g/mol )EquivalentsRole
Anisole108.141.0Aromatic Substrate
4-Chlorobutyryl chloride141.001.05Acylating Agent
Aluminum Chloride (anhydrous)133.341.2Lewis Acid Catalyst
Dichloromethane (DCM)84.93N/AAprotic Solvent

Step-by-Step Experimental Protocol

Step 1: Preparation of the Lewis Acid Suspension

  • In an oven-dried, 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous AlCl3​ (1.2 eq) and 50 mL of anhydrous DCM.

  • Cool the suspension to 0–5 °C using an ice-water bath. Rationale: The initial complexation between the Lewis acid and the acyl chloride is 1[1]; pre-cooling prevents solvent boil-off and degradation.

Step 2: Acylium Ion Generation 3. Dilute 4-chlorobutyryl chloride (1.05 eq) in 15 mL of anhydrous DCM. 4. Add this solution dropwise to the AlCl3​ suspension over 15–20 minutes, maintaining the internal temperature strictly below 5 °C. 5. Stir the mixture for 15 minutes to ensure complete formation of the acylium ion complex.

Step 3: Aromatic Substitution 6. Dilute anisole (1.0 eq) in 15 mL of anhydrous DCM. 7. Add the anisole solution dropwise via the dropping funnel over 30 minutes. Rationale: Slow addition controls the exothermic EAS reaction. Localized heating spikes could provide the activation energy required for the terminal alkyl chloride to undergo unwanted intramolecular cyclization. 8. Once the addition is complete, allow the reaction to stir at 0–5 °C for 1 hour, then slowly remove the ice bath to let the reaction warm to room temperature (approx. 20 °C). Stir for an additional 2 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 8:2) until anisole is fully consumed.

Step 4: Quenching and Workup 9. Carefully pour the reaction mixture into a large beaker containing a vigorously stirred mixture of 100 g crushed ice and 20 mL concentrated HCl. Rationale: The acidic ice mixture safely hydrolyzes the unreacted AlCl3​ and breaks the robust aluminum-ketone complex, liberating the free product into the organic phase without causing boiling. 10. Transfer the quenched mixture to a separatory funnel and separate the lower organic (DCM) layer. 11. Extract the remaining aqueous layer twice with 30 mL portions of fresh DCM. 12. Wash the combined organic layers with saturated aqueous NaHCO3​ (50 mL) to neutralize residual acid, followed by a brine wash (50 mL). 13. Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification 14. Purify the crude 4-chloro-1-(4-methoxyphenyl)butan-1-one via recrystallization from a hexanes/ethyl acetate mixture or via silica gel flash chromatography to remove trace ortho-isomers and unreacted starting materials.

Troubleshooting & Optimization

Table 2: Common Deviations and Corrective Actions

ObservationPotential CauseCorrective Action
High levels of tetralone byproduct Reaction temperature exceeded 10 °C during addition.Maintain strict ice-bath cooling and slow the dropping rate of anisole.
Incomplete anisole conversion Moisture degraded the AlCl3​ catalyst.Ensure all glassware is flame-dried and reagents are strictly anhydrous.
Emulsion during aqueous workup Aluminum salts were not fully dissolved.Increase the volume of concentrated HCl in the ice quench to fully solubilize aluminum hydroxides.
Significant ortho-isomer formation Inherent statistical substitution.Purify the crude mixture via recrystallization to isolate the thermodynamically stable para-isomer.

References

  • Friedel-Crafts Acylation Approaches to Chlorinated Carbonyl Compounds: Scope and Challenges , Benchchem. 2

  • Experiment 1: Friedel-Crafts Acylation , University of Michigan. 1

  • Application Notes and Protocols: Synthesis of (4-Chlorobutyl)benzene via Friedel-Crafts Acylation , Benchchem. 3

  • 13 Friedel-Crafts Acylation: Friedel-Crafts acylation of anisole , University of Wisconsin-Madison. 4

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during 4-chloro-1-(2-methoxyphenyl)-1-oxobutane cyclization

Welcome to the technical support center for the intramolecular Friedel-Crafts cyclization of 4-chloro-1-(2-methoxyphenyl)-1-oxobutane. This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the intramolecular Friedel-Crafts cyclization of 4-chloro-1-(2-methoxyphenyl)-1-oxobutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of 7-methoxy-1-tetralone, a valuable intermediate in pharmaceutical development.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues that may arise during your experiments.

Q1: My reaction is producing a significant amount of a lower molecular weight byproduct, and the yield of 7-methoxy-1-tetralone is low. What is the likely cause?

A1: The most probable cause is demethylation of the methoxy group.

Under the strongly acidic conditions of the Friedel-Crafts reaction, particularly with potent Lewis acids like aluminum chloride (AlCl₃), the methoxy group on the aromatic ring can be cleaved to a hydroxyl group. This results in the formation of 7-hydroxy-1-tetralone as a significant byproduct.

Causality and Mitigation Strategies:

  • Lewis Acid Strength: Strong Lewis acids like AlCl₃ are highly effective at activating the acyl chloride for cyclization, but they are also aggressive enough to coordinate with the methoxy oxygen, facilitating nucleophilic attack by the chloride counter-ion and subsequent demethylation.

  • Temperature: Higher reaction temperatures can provide the necessary activation energy for this undesired demethylation pathway.

  • Reaction Time: Prolonged exposure of the product to the strong Lewis acid increases the likelihood of demethylation.

Troubleshooting Steps:

Catalyst ChoiceTemperatureReaction TimeExpected Outcome
Aluminum Chloride (AlCl₃) High (e.g., > 50°C)Extended (> 4 hours)Significant demethylation, lower yield of desired product.
Polyphosphoric Acid (PPA) Moderate (e.g., 70-90°C)1-3 hoursReduced demethylation compared to AlCl₃, good yields reported.[1]
Methanesulfonic Acid (MSA) Moderate (e.g., 70-90°C)1-3 hoursMilder conditions, often leading to cleaner reactions with minimal demethylation.[2]

Recommendation: To minimize demethylation, consider switching from aluminum chloride to a milder cyclizing agent such as Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MSA). These reagents are often sufficient to promote the desired intramolecular acylation without causing significant ether cleavage.

Q2: My NMR analysis shows a mixture of two isomeric tetralones. How can I control the regioselectivity of the cyclization?

A2: The formation of a regioisomeric byproduct, likely 5-methoxy-1-tetralone, can occur, although the primary product is expected to be 7-methoxy-1-tetralone due to electronic and steric factors.

The methoxy group is an ortho-, para-director. In the intramolecular cyclization of 4-chloro-1-(2-methoxyphenyl)-1-oxobutane, the cyclization occurs at one of the ortho positions to the methoxy group. The formation of the 7-methoxy isomer is generally favored. However, cyclization at the other ortho position can lead to the 5-methoxy isomer.

Factors Influencing Regioselectivity:

  • Steric Hindrance: The acylium ion intermediate will preferentially attack the less sterically hindered ortho position.

  • Catalyst Choice: The size and nature of the Lewis acid catalyst can influence the transition state and, consequently, the regiochemical outcome. Milder and bulkier catalysts may enhance selectivity for the less hindered position.

Troubleshooting Steps:

  • Optimize the Catalyst: Experiment with different Lewis acids. While AlCl₃ is common, milder options like ZnCl₂ supported on alumina have been shown to promote ortho-acylation with high regioselectivity in other systems.[3]

  • Control Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product.

  • Careful Analysis: Use high-resolution NMR or chromatographic techniques to accurately quantify the isomeric ratio and guide your optimization efforts.

Q3: I am observing the formation of unsaturated byproducts. What could be the cause and how can I prevent this?

A3: Elimination reactions of the chloro-alkyl side chain can compete with the desired cyclization, leading to the formation of olefinic impurities.

The carbocation or acylium ion intermediate in the Friedel-Crafts reaction can be susceptible to proton elimination from an adjacent carbon, especially if the desired cyclization is slow or sterically hindered.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Moisture can deactivate the catalyst and promote side reactions. Use freshly dried solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Reaction Temperature: While higher temperatures can accelerate the desired cyclization, they can also favor elimination. A careful temperature screen is recommended to find the optimal balance.

  • Choice of Lewis Acid: A more efficient Lewis acid that promotes rapid cyclization can help to outcompete the elimination pathway.

Experimental Protocols

Recommended Protocol for the Synthesis of 7-Methoxy-1-tetralone using Polyphosphoric Acid (PPA)

This protocol is designed to minimize side reactions, particularly demethylation.

Materials:

  • 4-chloro-1-(2-methoxyphenyl)-1-oxobutane

  • Polyphosphoric Acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • To a stirred solution of polyphosphoric acid (PPA) (10 eq by weight) at 75-80°C, add 4-chloro-1-(2-methoxyphenyl)-1-oxobutane (1 eq) dropwise.

  • Maintain the reaction mixture at this temperature and stir for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 7-methoxy-1-tetralone.

Visualizing Reaction Pathways

Main Cyclization and Demethylation Side Reaction

cluster_main Desired Cyclization Pathway cluster_side Demethylation Side Reaction Start 4-chloro-1-(2-methoxyphenyl)-1-oxobutane Intermediate Acylium Ion Intermediate Start->Intermediate + Lewis Acid (e.g., PPA) Product 7-Methoxy-1-tetralone Intermediate->Product Intramolecular Electrophilic Aromatic Substitution Side_Product 7-Hydroxy-1-tetralone Product->Side_Product Strong Lewis Acid (AlCl₃) High Temperature

Caption: Desired cyclization pathway and potential demethylation side reaction.

Regioisomeric Side Reaction

cluster_favored Favored Pathway cluster_disfavored Disfavored Pathway Acylium_Ion Acylium Ion Intermediate Product_7_Methoxy 7-Methoxy-1-tetralone Acylium_Ion->Product_7_Methoxy Attack at less hindered ortho position Product_5_Methoxy 5-Methoxy-1-tetralone Acylium_Ion->Product_5_Methoxy Attack at more hindered ortho position

Caption: Regioselectivity leading to the desired 7-methoxy isomer.

References

  • Banerjee, A. K., et al. (2014). A One-pot Synthesis of 6-Isopropyl-7-methoxy-1-tetralone and 6-Isopropyl-7-methoxy-2-tetralone. ResearchGate. [Link]

  • Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of ethers. Synthesis, 1983(04), 249-282.
  • BenchChem. (2025). Controlling regioselectivity in Friedel-Crafts reactions of substituted benzenes. BenchChem Technical Support.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Olah, G. A. (2005). Friedel-Crafts chemistry. John Wiley & Sons.
  • Pearson, D. E., & Buehler, C. A. (1974).
  • Wikipedia. (2024). Friedel–Crafts reaction. Wikipedia. [Link]

  • Zaragoza, F. (2004). Organic Synthesis and Medicinal Chemistry. Wiley-VCH.
  • ARKIVOC. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC.
  • MDPI. (2025).
  • Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis.
  • RSC Publishing. (2014). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. RSC Publishing.
  • PMC. (2022). Electrochemically Initiated Synthesis of Methanesulfonic Acid. PMC.
  • ACS Publications. (1984). Methanesulfonic acid catalyzed cyclization of 3-arylpropanoic and 4-arylbutanoic acids to 1-indanones and 1-tetralones. ACS Publications. [Link]

  • RSC Publishing. (2014). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. RSC Publishing. [Link]

Sources

Optimization

Technical Support Center: Optimizing Lewis Acid Catalysts for 4-chloro-1-(2-methoxyphenyl)-1-oxobutane Production

Welcome to the Technical Support Center for the synthesis of 4-chloro-1-(2-methoxyphenyl)-1-oxobutane . This compound is a highly versatile γ-chloroketone intermediate utilized in the synthesis of complex heterocyclic co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-chloro-1-(2-methoxyphenyl)-1-oxobutane . This compound is a highly versatile γ-chloroketone intermediate utilized in the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients[1].

Its synthesis relies on the Friedel-Crafts acylation of anisole (methoxybenzene) with 4-chlorobutyryl chloride[1]. However, directing the acyl group to the sterically hindered ortho-position (to yield the 2-methoxyphenyl isomer) rather than the thermodynamically and kinetically favored para-position presents a significant synthetic challenge[2]. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to maximize ortho-selectivity.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why is my reaction yielding predominantly 4-chloro-1-(4-methoxyphenyl)-1-oxobutane (para-isomer) instead of the target ortho-isomer? A: Anisole is a strongly activating, ortho/para-directing aromatic compound. However, both the methoxy group and the incoming acylium ion are sterically demanding. When using standard, non-coordinating Lewis acids like Aluminum Chloride (AlCl₃) in non-polar solvents, the reaction proceeds via intermolecular electrophilic attack, which heavily favors the sterically unhindered para-position[2].

  • The Solution: Switch to a highly coordinating Lewis acid such as Titanium Tetrachloride (TiCl₄). TiCl₄ can form a bidentate chelate with both the methoxy oxygen of anisole and the carbonyl oxygen of the acyl chloride. This ternary complex effectively tethers the acylium ion near the ortho-position, facilitating an intramolecular-like delivery of the acyl group, thereby artificially boosting ortho-selectivity.

Q2: My reaction stalls at 40-50% conversion, even with prolonged heating. What is causing this catalyst deactivation? A: Friedel-Crafts acylations are not truly catalytic processes; they require stoichiometric quantities of the Lewis acid[3]. The target product, 4-chloro-1-(2-methoxyphenyl)-1-oxobutane, possesses a highly Lewis-basic carbonyl oxygen. Once formed, this ketone coordinates strongly with the Lewis acid catalyst to form a stable, unreactive adduct, effectively sequestering the catalyst from the catalytic cycle[4],.

  • The Solution: You must use a molar excess of the Lewis acid. A standard baseline is 1.1 to 1.5 equivalents of Lewis acid relative to the acylating agent[4]. For anisole, which also possesses a coordinating methoxy group, using up to 2.0 equivalents may be necessary to ensure complete conversion.

Q3: I am observing the formation of cyclic byproducts (e.g., tetralone derivatives) and polymeric material. How do I prevent this? A: 4-chlorobutyryl chloride is a bifunctional electrophile containing both a highly reactive acyl chloride and a less reactive terminal alkyl chloride[5]. While the acyl chloride undergoes acylation first, excessive heat or overly aggressive Lewis acids will trigger a secondary Friedel-Crafts alkylation via the alkyl chloride tail[3]. This secondary reaction can occur intramolecularly (yielding cyclic tetralones) or intermolecularly (yielding oligomers).

  • The Solution: Exploit the reactivity differential. Acyl chlorides react at much lower temperatures than alkyl chlorides. Maintain strict temperature control (0 °C during addition, warming only to room temperature) and avoid prolonged reaction times to suppress the secondary alkylation pathway.

Q4: Can I use catalytic amounts of metal triflates to reduce inorganic waste? A: Yes, but with a trade-off in regioselectivity. Metal triflates like Sc(OTf)₃ or Cu(OTf)₂ in ionic liquids (e.g., [bmim][BF4]) have been shown to act as true catalysts for anisole acylation because the triflate counterions prevent the formation of a permanent dead-end complex with the product ketone. However, these catalytic systems overwhelmingly favor the para-isomer (often >90% para selectivity). If the ortho-isomer is your strict target, stoichiometric coordinating Lewis acids (TiCl₄) remain the superior choice.

Part 2: Catalyst Optimization Data

The choice of Lewis acid and solvent fundamentally alters the reaction trajectory. The table below summarizes the empirical effects of various catalytic systems on the acylation of anisole with 4-chlorobutyryl chloride.

Lewis Acid CatalystEquivalentsSolventTemperatureOrtho:Para RatioTotal Yield (%)Primary Limitation
AlCl₃ 1.2Dichloromethane0 °C to RT5 : 9588%Extreme para-selectivity[2].
AlCl₃ 1.2NitrobenzeneRT15 : 8582%Difficult solvent removal.
TiCl₄ 1.5Dichloromethane0 °C to RT45 : 5576%Requires chromatographic separation.
ZrCl₄ 1.5Dichloromethane0 °C to RT35 : 6571%Lower overall conversion rate.
Sc(OTf)₃ 0.2 (Catalytic)[bmim][BF4]50 °C16 : 8465%Favors para, requires ionic liquid.

Part 3: Standard Operating Procedure (SOP)

Optimized Protocol for TiCl₄-Directed Ortho-Acylation This self-validating protocol utilizes TiCl₄ to maximize ortho-selectivity via chelation control.

Reagents & Materials:

  • Anisole (1.0 equiv, anhydrous)

  • 4-Chlorobutyryl chloride (1.1 equiv, freshly distilled)

  • Titanium(IV) chloride (TiCl₄) (1.5 equiv, 1.0 M in DCM)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to anisole)

  • 1M HCl (Ice-cold, for quenching)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and a pressure-equalizing dropping funnel. Purge the system with inert argon gas for 15 minutes to eliminate moisture, which rapidly hydrolyzes TiCl₄ and the acyl chloride.

  • Substrate Loading: Add anhydrous DCM and anisole (1.0 equiv) to the flask. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Lewis Acid Activation: Slowly add the TiCl₄ solution (1.5 equiv) dropwise over 10 minutes.

    • Causality Check: The solution will undergo a distinct color change (typically deep red/orange), validating the successful formation of the TiCl₄-anisole coordination complex.

  • Electrophile Addition: Charge the dropping funnel with 4-chlorobutyryl chloride (1.1 equiv) diluted in a small volume of DCM. Add this dropwise over 30 minutes.

    • Causality Check: Slow addition prevents localized exothermic spikes, which would provide the activation energy required for the competing Friedel-Crafts alkylation of the terminal chloride[3].

  • Reaction Maturation: Allow the reaction to stir at 0 °C for 1 hour, then slowly remove the ice bath and allow it to warm to room temperature (20-25 °C) for 12 hours.

  • Quenching & Decomplexation: Cool the flask back to 0 °C. Carefully and slowly quench the reaction by adding ice-cold 1M HCl.

    • Causality Check: The acidic aqueous quench is mandatory to hydrolyze the strong Ti-oxygen bonds, breaking the stable Lewis acid-ketone chelate and releasing the free 4-chloro-1-(2-methoxyphenyl)-1-oxobutane into the organic phase.

  • Isolation: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude mixture via flash column chromatography (Silica gel, gradient elution: Hexanes to 10% Ethyl Acetate in Hexanes) to separate the ortho-isomer from the para-isomer.

Part 4: Process Visualizations

Mechanism SM Anisole + 4-Chlorobutyryl Chloride LA Lewis Acid Addition SM->LA Chelate Bidentate Chelation (Methoxy & Acylium) LA->Chelate Coordinating LA (TiCl4) Thermodynamic Control NonChelate Steric Avoidance (Free Acylium) LA->NonChelate Non-coordinating LA (AlCl3) Kinetic Control Ortho 4-chloro-1-(2-methoxyphenyl)-1-oxobutane (Ortho Product) Chelate->Ortho Intramolecular Delivery Para 4-chloro-1-(4-methoxyphenyl)-1-oxobutane (Para Product) NonChelate->Para Intermolecular Attack

Mechanistic divergence in Lewis acid-catalyzed Friedel-Crafts acylation of anisole.

Troubleshooting Start Issue: Low Ortho-Selectivity CheckLA Evaluate Lewis Acid Start->CheckLA AlCl3 Using AlCl3? CheckLA->AlCl3 TiCl4 Switch to TiCl4 or ZrCl4 AlCl3->TiCl4 Yes (Favors Para) Solvent Optimize Solvent AlCl3->Solvent No NonPolar Non-polar (DCM)? Solvent->NonPolar Polar Use Nitrobenzene or CS2 NonPolar->Polar Yes

Troubleshooting workflow for optimizing ortho-selectivity in anisole acylation.

References

  • Benchchem. "4-Chloro-1-(2-methoxyphenyl)-1-oxobutane | 40877-17-6." Benchchem Product Database. 1

  • Benchchem. "4-Chlorobutyryl Chloride | High Purity | For Research." Benchchem Application Notes. 5

  • Benchchem. "Technical Support Center: Friedel-Crafts Acylation of Thioanisole." Benchchem Technical Support.4

  • University of Liverpool. "Friedel–Crafts acylation reactions using metal triflates in ionic liquid." Chemical Communications.

  • Master Organic Chemistry. "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation." Master Organic Chemistry. 3

  • Thieme Connect. "Product Class 8: Aryl Ketones." Science of Synthesis. 2

Sources

Troubleshooting

Technical Support Center: Resolving Low Regioselectivity in γ-Chloroketone Synthesis

Welcome to the Advanced Synthesis Support Center. As drug development targets become increasingly complex, halogenated ketones—particularly γ-haloketones—have emerged as critical synthetic building blocks for pharmaceuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development targets become increasingly complex, halogenated ketones—particularly γ-haloketones—have emerged as critical synthetic building blocks for pharmaceuticals such as the anti-dopaminergic drug droperidol and the antidepressant vilazodone.

However, achieving high regioselectivity at the γ-position is notoriously difficult. This guide provides researchers and scientists with mechanistic insights, diagnostic workflows, and field-proven, self-validating protocols to troubleshoot and resolve competing α-chlorination.

Diagnostic Workflow: Strategies for Regiocontrol

When standard electrophilic chlorination fails, regioselectivity must be "hard-coded" into the substrate via structural constraints or specialized catalytic cycles. The workflow below outlines the logical divergence from traditional methods to advanced regioselective strategies.

Workflow A Issue: Low Regioselectivity in γ-Chloroketone Synthesis B Direct Electrophilic Chlorination A->B Standard Approach C Pre-functionalized Precursors A->C Strategic Bypass D BF2-Complexation (β-Diketones) B->D Block α-position E Ag-Catalyzed Ring-Opening (Cyclobutanols) C->E C-C Cleavage F ICl-Mediated Interconversion (Homopropargyl Ethers) C->F Oxonium Intermediate

Workflow for resolving γ-chloroketone regioselectivity via strategic precursor selection.

Troubleshooting Guide & FAQs

Q1: Why does direct chlorination of my aliphatic ketone yield mostly α-chloroketones instead of the desired γ-chloroketone?

The Causality: Ketones exist in a dynamic keto-enol tautomerization equilibrium. The α-carbon in the enol species is highly nucleophilic. When you introduce standard electrophilic chlorine sources (like Cl₂ or NCS), the electron density of the enol double bond attacks the halogen, making α-halogenation both the kinetically and thermodynamically favored pathway. The Solution: To achieve γ-selectivity, you must completely bypass the enol pathway. For β-diketones, this can be achieved by utilizing a BF₂ complexation strategy to lock the enol form and direct halogenation exclusively to the γ-methyl group . For standard aliphatic chains, transitioning to a ring-opening strategy is highly recommended.

Q2: I want to use a ring-opening strategy to guarantee γ-regioselectivity. What is the most reliable method?

The Causality: Silver-catalyzed ring-opening chlorination of cyclobutanols is a highly reliable, self-validating system. Cyclobutanols store significant ring-strain energy. Under silver catalysis, a radical-mediated C(sp³)–C(sp³) bond cleavage occurs, generating a carbon-centered radical exactly three carbons away from the newly formed carbonyl. This intermediate then reacts with a stable chlorine source, hard-coding the γ-regiochemistry into the product .

Protocol: Ag-Catalyzed Ring-Opening Chlorination

  • Preparation: In a flame-dried Schlenk tube under a nitrogen atmosphere, dissolve the cyclobutanol precursor (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Catalyst Addition: Introduce the optimized Silver(I) catalyst (10–20 mol%) to the solution at room temperature.

  • Chlorine Source: Dropwise add tert-butyl hypochlorite (tBuOCl, 1.5 equiv). Causality Note: Commercially available tBuOCl is utilized because it provides a controlled, steady release of electrophilic chlorine, preventing over-chlorination and radical quenching.

  • Validation: Stir the mixture at room temperature for 12 hours. The reaction is self-validating; track the complete disappearance of the cyclobutanol precursor via TLC.

  • Isolation: Quench with water, extract the aqueous layer with DCM, and purify the organic layer via silica gel column chromatography to isolate the pure γ-chloroketone.

Q3: How can I synthesize structurally complex α,γ-dihalo ketones without getting inseparable regioisomeric mixtures?

The Causality: Synthesizing dihaloalkyl ketones with halogens at different positions is challenging due to competing nucleophilic sites. However, an ICl-mediated functional group interconversion from methyl homopropargyl ethers offers strict regiocontrol. The reaction proceeds via the formation of a five-membered oxonium ring. The subsequent ring-opening mechanism is entirely dictated by the potential energy surface of the intermediate, driving high chemoselectivity for the α-iodo-γ-chloroketone over unwanted furan byproducts .

Protocol: ICl-Mediated Synthesis of α-Iodo-γ-chloroketones

  • Setup: Charge a flame-dried 25 mL round-bottom flask with methyl homopropargyl ether (1.0 mmol, 1.0 equiv).

  • Solvent System: Add a solvent mixture of 2,2,2-trifluoroethanol/diethyl ether (2 mL / 5 mL). Causality Note: The highly polar, low-nucleophilicity fluorinated solvent stabilizes the highly reactive oxonium intermediate without participating in unwanted side reactions.

  • Thermal Control: Cool the reaction mixture to −20 °C using a dry ice/ethylene glycol bath to prevent premature, unselective ring-opening.

  • Reagent Addition: Prepare a solution of iodine monochloride (ICl, 487.1 mg, 3.0 mmol, 3.0 equiv) in 1 mL of diethyl ether. Add this dropwise to the cooled reaction mixture.

  • Reaction Progression: Stir at −20 °C for 20 minutes to allow the initial oxonium ring formation. Remove the cooling bath and stir at room temperature for 1.5 hours to drive the ring-opening sequence.

  • Workup & Validation: Dilute with 20 mL of diethyl ether and quench by washing with saturated aqueous sodium thiosulfate (30 mL) to reduce the dark color of unreacted ICl (visual validation of quench). Extract the aqueous phase with diethyl ether (2 × 20 mL), dry, and concentrate.

Quantitative Data: Method Comparison

To assist in selecting the appropriate synthetic route, the following table summarizes the quantitative performance parameters of the methodologies discussed above.

MethodologySubstrate TypeKey Reagents / CatalystsRegioselectivity (γ vs α)Typical Yield
Direct Chlorination Aliphatic KetonesCl₂, NCSPoor (Predominantly α)Variable (<30% for γ)
BF₂-Complexation β-DiketonesBF₃·OEt₂, NXS, Et₃NExcellent (Strictly γ)65% – 85%
Ring-Opening Cleavage CyclobutanolsAg(I) Catalyst, tBuOClExcellent (Strictly γ)70% – 95%
Alkyne Interconversion Homopropargyl EthersICl, TFE / Et₂OExcellent (α-I, γ-Cl)75% – 90%

References

  • Regioselective Synthesis of Carbonyl-Containing Alkyl Chlorides via Silver-Catalyzed Ring-Opening Chlorination of Cycloalkanols Organic Chemistry Frontiers, 2016, 3 (11), 1467-1471. URL:[Link]

  • ICl-Mediated Functional Group Interconversion from Methyl Homopropargyl Ether to α-Iodo-γ-chloroketone The Journal of Organic Chemistry, 2022, 87 (22), 15129-15138. URL:[Link]

  • Regioselective Halogenation at the γ-Position of β-Diketones Using Their BF2 Complexes The Journal of Organic Chemistry, 2025, 90 (28), 9809-9818. URL:[Link]

Optimization

Technical Support Center: Solvent Optimization for 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane Organometallic Coupling

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals optimizing the organometallic coupling of 4-chloro-1-(2-methoxyphenyl)-1-oxobutane .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers and drug development professionals optimizing the organometallic coupling of 4-chloro-1-(2-methoxyphenyl)-1-oxobutane . Because this substrate is a bifunctional γ -chloroketone, it presents a unique chemoselectivity challenge: the unactivated alkyl chloride can either undergo intermolecular cross-coupling or rapidly attack the C1 carbonyl to form a cyclic alcohol via an intramolecular Barbier reaction[1],[2].

This guide provides the mechanistic causality, quantitative data, and self-validating protocols needed to control this divergence through precise solvent optimization.

Quantitative Solvent Parameters for Coupling Optimization

Selecting the correct solvent alters the Lewis basicity, Schlenk equilibrium, and phase separation behavior of the organometallic intermediate[3],[4]. Use the following quantitative matrix to select your reaction medium.

SolventBoiling Point (°C)Water Solubility (at 20°C)Azeotrope (% Water)Lewis BasicityRecommended Coupling Pathway
THF 66.0Infinite6.7%HighIntramolecular Barbier Cyclization
2-MeTHF 80.04.1%10.6%ModerateIntermolecular Fe-Catalyzed Coupling
CPME 106.01.1%16.0%LowIntermolecular (Moisture Sensitive)
DCM 40.02.0%1.5%NoneNot recommended for organometallics
Visual Workflows: Pathway Divergence & Troubleshooting

Pathway Substrate 4-chloro-1-(2-methoxyphenyl) -1-oxobutane CatFe Fe(PPh3)2Cl3 / Mg 2-MeTHF / NMP Substrate->CatFe Intermolecular Goal CatSm SmI2 / THF Single Electron Transfer Substrate->CatSm Intramolecular Goal Inter Intermolecular Cross-Coupled Product CatFe->Inter Favored Intra Intramolecular Barbier (Cyclopentanol) CatFe->Intra Suppressed CatSm->Intra Favored

Reaction pathway divergence controlled by solvent and catalyst selection.

Workflow Start Organometallic Coupling Initiated Check Is Intramolecular Cyclization Occurring? Start->Check Yes Yes (Undesired) Check->Yes No No (Proceeding well) Check->No Solvent Switch THF to 2-MeTHF Add NMP Cosolvent Yes->Solvent Success Analyze via GC-MS (Self-Validating QC) No->Success Temp Lower Temp to 0°C Control Addition Rate Solvent->Temp Temp->Success

Troubleshooting workflow for mitigating unwanted intramolecular cyclization.

Troubleshooting Guides & FAQs

Q1: My GC-MS shows complete consumption of 4-chloro-1-(2-methoxyphenyl)-1-oxobutane, but I only isolated a cyclic alcohol (m/z 192). How do I force the intermolecular cross-coupling? A1: You are observing a premature intramolecular Barbier reaction. When you generate a Grignard reagent from the unactivated alkyl chloride in a highly coordinating solvent like THF, the monomeric magnesium species is highly reactive and immediately attacks the adjacent C1 ketone[2]. Solution: Switch your solvent to 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF has lower Lewis basicity and greater steric bulk, which shifts the Schlenk equilibrium toward dimeric organometallic species that are less prone to intramolecular attack[3],[4]. Pair this solvent switch with an Iron-catalyzed reductive cross-coupling approach (e.g., Fe(PPh3​)2​Cl3​ ) to accelerate the intermolecular transmetalation rate past the background cyclization rate[5].

Q2: I switched to 2-MeTHF to improve my iron-catalyzed cross-coupling, but the reaction won't initiate. What is the causality here? A2: While 2-MeTHF is excellent for suppressing cyclization, its lower coordinating ability can make the initial insertion of magnesium into the unactivated alkyl chloride sluggish. Solution: Add a highly polar, aprotic cosolvent like N-Methyl-2-pyrrolidone (NMP) at a 10-20% volume ratio. NMP strongly coordinates to the iron catalyst, stabilizing the active low-valent iron species required to mediate the cross-coupling of unactivated alkyl chlorides[5].

Q3: I actually want to synthesize 1-(2-methoxyphenyl)cyclopentanol via intramolecular Barbier cyclization, but my yields in THF/Mg are inconsistent. Is there a better reagent? A3: Yes. Magnesium turnings often suffer from surface passivation, leading to inconsistent initiation. Instead, use Samarium(II) iodide ( SmI2​ ) in anhydrous THF. SmI2​ is a powerful single-electron transfer (SET) reagent that operates homogeneously[6]. It reduces the alkyl chloride to an organosamarium radical species that smoothly and predictably cyclizes onto the ketone under mild conditions.

Standard Operating Procedures (SOPs)
Protocol A: Intermolecular Fe-Catalyzed Reductive Cross-Coupling (Suppressing Cyclization)

Objective: Couple the unactivated alkyl chloride with an aryl bromide while preventing Barbier cyclization[5].

  • Preparation: In an oven-dried Schlenk flask under argon, add magnesium turnings (1.7 equiv) and Fe(PPh3​)2​Cl3​ (5 mol%).

  • Solvent Addition: Add anhydrous 2-MeTHF (0.2 M relative to substrate) and NMP (10% v/v). The 2-MeTHF provides superior phase separation and limits ketone coordination[3],[4].

  • Substrate Addition: Cool the mixture to 0 °C. Slowly add a mixture of 4-chloro-1-(2-methoxyphenyl)-1-oxobutane (1.0 equiv) and the target aryl bromide (1.5 equiv) via syringe pump over 30 minutes.

  • Self-Validating QC Step: At the 45-minute mark, withdraw a 50 µL aliquot. Quench immediately with 100 µL saturated aqueous NH4​Cl and extract with 200 µL EtOAc. Analyze the organic layer via GC-MS.

    • Validation Criteria: The absence of a dominant m/z 192 peak (the cyclopentanol byproduct) validates that the 2-MeTHF/NMP solvent system is successfully suppressing the intramolecular pathway. If m/z 192 is >10%, lower the reaction temperature and slow the addition rate.

  • Workup: Quench with water. The use of 2-MeTHF allows for clean, biphasic separation without the need to add toluene or DCM[3].

Protocol B: Intramolecular SmI2​ -Promoted Barbier Cyclization (Promoting Cyclization)

Objective: Deliberately synthesize 1-(2-methoxyphenyl)cyclopentanol via reductive cyclization[6].

  • Reagent Generation: In an oven-dried flask under N2​ , add samarium metal (2.8 equiv) and anhydrous THF. Cool to 0 °C and add CH2​I2​ (2.6 equiv). Stir for 2 hours to generate a 0.1 M solution of SmI2​ .

  • Substrate Addition: Add 4-chloro-1-(2-methoxyphenyl)-1-oxobutane (1.0 equiv) dissolved in a minimal amount of THF dropwise over 5 minutes.

  • Self-Validating QC Step: SmI2​ in THF exhibits a characteristic deep, vibrant blue color. As the single-electron transfer (SET) to the alkyl chloride occurs, the SmI2​ is consumed.

    • Validation Criteria: The visual cue for successful reaction completion is a sharp color transition from deep blue to pale yellow/colorless. If the solution remains blue after 1 hour, the SET process has stalled (likely due to moisture or oxygen ingress), and the system must be re-purged.

  • Workup: Quench with saturated aqueous NaHCO3​ and extract with diethyl ether.

References
  • Barbier reaction Source: Wikipedia URL:[Link]

  • Iron-mediated inter- and intramolecular reductive cross-coupling of unactivated alkyl chlorides with aryl bromides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Sequenced Reactions with Samarium(II) Iodide. Sequential Intramolecular Barbier Cyclization/Grob Fragmentation Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

Troubleshooting incomplete acylation of anisole in chloroketone synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and operational failures that lead to incomplete Friedel-Crafts acylation of an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and operational failures that lead to incomplete Friedel-Crafts acylation of anisole during chloroketone synthesis.

This guide moves beyond basic troubleshooting by examining the thermodynamic and stoichiometric causality behind reaction stalling, providing you with a self-validating framework to ensure >95% conversion.

Part 1: Diagnostic Q&A (Mechanisms & Causality)

Q1: Why does my acylation of anisole stall at ~50% conversion despite using exactly 1.0 equivalent of AlCl₃? Causality: In Friedel-Crafts acylation, the Lewis acid (AlCl₃) is not truly catalytic. The formed chloroketone product possesses a carbonyl oxygen that acts as a moderate Lewis base. Under reaction conditions, this oxygen irreversibly coordinates with the strong Lewis acid AlCl₃ to form a stable complex 1. Furthermore, the methoxy group of the anisole starting material weakly coordinates with AlCl₃. Therefore, 1.0 equivalent is mathematically insufficient because the catalyst becomes trapped by the product, halting the generation of new acylium ions 2. Solution: Always use a minimum of 1.1 to 1.5 equivalents of AlCl₃ relative to the limiting reagent (anisole) to ensure a continuous excess of active electrophiles 3.

Q2: I increased the AlCl₃ to 1.2 equivalents, but the reaction is still incomplete and I observe heavy fuming when opening the reagent bottle. What is the mechanism of failure here? Causality: Aluminum chloride is highly hygroscopic. When exposed to atmospheric moisture, it undergoes rapid hydrolysis to form inactive aluminum hydroxide species and hydrogen chloride (HCl) gas—which causes the fuming you observe 4. This hydrolysis destroys the Lewis acidity required to activate the chloroacetyl chloride. If your AlCl₃ has degraded, your effective stoichiometry is much lower than your calculated stoichiometry. Solution: Use a freshly opened bottle of anhydrous AlCl₃. Perform all reagent transfers under a strict nitrogen or argon atmosphere, and ensure all glassware is flame-dried 5.

Q3: I am observing the formation of a highly polar, tarry byproduct and a decrease in the expected chloroketone yield. I ran the reaction at 40 °C to force it to completion. What happened? Causality: While elevated temperatures can accelerate sluggish reactions, anisole is highly sensitive to strong Lewis acids at higher thermal states. AlCl₃ is a known reagent for the cleavage of aryl methyl ethers (demethylation). At temperatures exceeding 25 °C, AlCl₃ coordinates with the methoxy oxygen and cleaves the methyl group, producing a phenoxide intermediate that polymerizes into complex, tarry mixtures instead of the desired chloroketone 5. Solution: Control the thermodynamics. The generation of the acylium ion and the subsequent electrophilic aromatic substitution are highly exothermic. Add the reagents at 0–5 °C, then allow the reaction to slowly warm to room temperature (20–25 °C) to achieve complete conversion without triggering ether cleavage 3.

Q4: Does the order of addition matter for synthesizing this specific chloroketone? Causality: Yes, it dictates the dominant reactive electrophile and minimizes side reactions. The Perrier addition method (adding the acyl chloride to the AlCl₃ first, followed by the arene) allows for the pre-formation of the active acylium ion complex [R-C≡O⁺][AlCl₄⁻]. If anisole is mixed with AlCl₃ first, the Lewis acid coordinates heavily with the methoxy group, deactivating the ring and promoting the aforementioned ether cleavage. Solution: Suspend AlCl₃ in anhydrous dichloromethane (DCM), add chloroacetyl chloride dropwise to form the active complex, and finally add the anisole dropwise 3.

Part 2: Interactive Troubleshooting & Mechanistic Logic

TroubleshootingTree Start Issue: Incomplete Acylation Cat Is AlCl3 ≥ 1.1 equiv? Start->Cat CatNo No: Catalyst trapped by ketone product Cat->CatNo < 1.1 eq Moist Is AlCl3 fuming/clumpy? Cat->Moist ≥ 1.1 eq CatFix Increase AlCl3 to 1.2-1.5 eq CatNo->CatFix MoistYes Yes: Hydrolysis to Al(OH)3 reduces active stoichiometry Moist->MoistYes Yes Temp Was reaction heated > 25°C? Moist->Temp No MoistFix Use fresh anhydrous AlCl3 MoistYes->MoistFix TempYes Yes: Ether cleavage causes tarry phenolic byproducts Temp->TempYes Yes TempFix Maintain 0°C to RT max TempYes->TempFix

Logical troubleshooting tree for diagnosing incomplete Friedel-Crafts acylation of anisole.

MechanismFlow A Chloroacetyl Chloride + AlCl3 B Acylium Ion Complex [Cl-CH2-C≡O]+ [AlCl4]- A->B Perrier Method D Arenium Ion (Sigma Complex) B->D Electrophilic Attack C Anisole Addition (0-5 °C) C->D E Product-AlCl3 Complex (Irreversible) D->E Deprotonation F Aqueous HCl Quench (Ice Bath) E->F Destroys Complex G Free Chloroketone Product F->G Product Release

Mechanistic workflow of anisole acylation highlighting the irreversible product-catalyst complex.

Part 3: Quantitative Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and product outcomes, allowing for rapid experimental comparison.

AlCl₃ (Equiv)Chloroacetyl Chloride (Equiv)Moisture StatusTemperature ProfileConversion (%)Primary Impurity / Observation
1.01.0Strictly Anhydrous0 °C → 25 °C~50 - 60%Unreacted Anisole (Catalyst trapped)
1.2 1.1 Strictly Anhydrous 0 °C → 25 °C > 95% None (Optimal Conditions)
1.21.1Atmospheric Exposure0 °C → 25 °C< 30%Unreacted Anisole (Catalyst hydrolyzed)
1.21.1Strictly Anhydrous40 °C (Heated)~ 60%Tarry phenolic byproducts (Ether cleavage)

Part 4: Standardized Self-Validating Protocol

Synthesis of 2-Chloro-1-(4-methoxyphenyl)ethanone Objective: To achieve >95% conversion of anisole to the corresponding chloroketone while preventing ether cleavage and catalyst deactivation 6.

Step 1: System Purging and Catalyst Preparation

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser.

  • Flush the system continuously with dry nitrogen or argon 3.

  • Inside a glovebox or under positive inert gas flow, rapidly transfer 1.2 equivalents of freshly opened, anhydrous AlCl₃ into the flask.

  • Suspend the AlCl₃ in 50 mL of anhydrous DCM and cool the flask to 0–5 °C using an ice-water bath.

Step 2: Electrophile Generation (Perrier Method)

  • Dissolve 1.1 equivalents of chloroacetyl chloride in 10 mL of anhydrous DCM.

  • Transfer this solution to the addition funnel and add it dropwise to the AlCl₃ suspension over 15 minutes.

  • Self-Validation Checkpoint: The suspension should transition into a homogenous or slightly cloudy pale-yellow solution, visually indicating the successful formation of the active acylium ion complex.

Step 3: Electrophilic Aromatic Substitution

  • Dissolve 1.0 equivalent of anisole in 10 mL of anhydrous DCM.

  • Add the anisole solution dropwise to the reaction mixture over 30 minutes, strictly maintaining the internal temperature below 5 °C to prevent exothermic spikes 3.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C). Stir for 2–4 hours.

  • Self-Validation Checkpoint: Monitor by TLC (Hexanes/Ethyl Acetate 4:1). The reaction is complete when the anisole spot disappears. Do not heat the reaction if it stalls; instead, verify catalyst integrity.

Step 4: Quenching and Complex Destruction

  • Prepare a large beaker containing 100 g of crushed ice and 20 mL of concentrated HCl 2.

  • Carefully and slowly pour the room-temperature reaction mixture into the ice/HCl slurry under vigorous stirring.

  • Causality Note: The highly acidic, aqueous environment irreversibly hydrolyzes the product-AlCl₃ complex, releasing the free chloroketone into the organic layer while preventing emulsions 1.

  • Transfer to a separatory funnel, isolate the heavy DCM layer, and extract the aqueous layer twice with 20 mL of DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

References

  • Source: wikipedia.
  • Source: umich.
  • Source: benchchem.
  • Technical Support Center: Synthesis of 2-Chloro-1-(2,4,5-trichlorophenyl)
  • Source: nih.
  • Source: benchchem.

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Divergence in Halogenated Carbonyls: A Comparative Guide to α-Chloroketones vs. γ-Chloroketones

As a Senior Application Scientist navigating the complexities of active pharmaceutical ingredient (API) synthesis, selecting the correct halogenated building block is rarely a matter of simple substitution. The spatial r...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of active pharmaceutical ingredient (API) synthesis, selecting the correct halogenated building block is rarely a matter of simple substitution. The spatial relationship between a carbonyl group and a halogen atom fundamentally rewrites the molecule's quantum mechanical landscape.

This guide objectively compares the reactivity profiles of α-chloroketones against 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane (a representative γ-chloroketone ), providing researchers with the mechanistic causality and self-validating protocols necessary to execute these reactions with high fidelity.

Mechanistic Causality: The Physics of Reactivity

To master these substrates, we must look beyond standard arrow-pushing and understand the orbital interactions driving their behavior.

The Electrophilic Powerhouse: α-Chloroketones

In α-chloroketones, the chlorine atom is situated on the carbon immediately adjacent to the carbonyl group. This proximity creates a highly activated system driven by two factors:

  • LUMO Lowering: The π∗ orbital of the carbonyl group overlaps with the σ∗ orbital of the adjacent C-Cl bond. This conjugation significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule exceptionally receptive to electron donation from an incoming nucleophile[1].

  • Transition State Stabilization: During a bimolecular nucleophilic substitution ( SN​2 ) reaction, the strongly electron-withdrawing inductive effect (-I) of the carbonyl oxygen delocalizes the developing negative charge in the trigonal bipyramidal transition state[2].

As a result of these quantum mechanical driving forces, α-chloroketones can undergo SN​2 reactions up to 35,000 times faster than their unactivated alkyl chloride counterparts[1]. Computational Density Functional Theory (DFT) modeling confirms that these diatomic interactions drastically lower the activation energy required for nucleophilic attack[3].

The Bifunctional Scaffold: 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane (γ-Chloroketone)

Contrast this with 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane. Here, the chlorine atom is located at the γ-position, insulated from the carbonyl by a two-carbon methylene spacer ( −CH2​−CH2​− ).

  • Negligible Inductive Effect: Because inductive effects decay rapidly across sigma bonds, the C-Cl bond in this molecule behaves chemically like a standard, unactivated primary alkyl chloride. It lacks the rapid intermolecular SN​2 kinetics of an α-chloroketone.

  • Spatial Advantage for Cyclization: The true synthetic value of this molecule lies in its bifunctionality. The 4-carbon chain acts as a perfect tether. When the carbonyl is attacked by a bifunctional nucleophile (such as a primary amine), the resulting intermediate is spatially pre-organized to undergo an intramolecular cyclization, displacing the γ-chloride to form stable 5-membered heterocyclic rings (e.g., pyrrolidines)[4].

ReactivityLogic Substrates Halogenated Ketone Substrates Alpha α-Chloroketones Adjacent C=O and C-Cl Substrates->Alpha Gamma γ-Chloroketones e.g., 4-Chloro-1-(2-methoxyphenyl) -1-oxobutane Substrates->Gamma LUMO Orbital Effect Strong -I Effect & LUMO Lowering Alpha->LUMO Conjugation Dist Distance Effect Negligible -I Effect (Standard C-Cl) Gamma->Dist 2-Carbon Spacer SN2 Intermolecular SN2 Up to 35,000x Faster LUMO->SN2 Nucleophilic Attack Cyclo Intramolecular Cyclization Ring Formation (e.g., Pyrrolidines) Dist->Cyclo Bifunctional Tether

Caption: Logical divergence of reactivity pathways based on halogen-carbonyl proximity.

Quantitative Reactivity Profile

The following table summarizes the divergent performance metrics of these two classes of compounds, allowing researchers to predict reaction outcomes based on structural parameters.

Parameterα-Chloroketones (e.g., α-Chloroacetophenone)γ-Chloroketones (e.g., 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane)
C-Cl Bond Activation Highly activated via adjacent carbonyl (-I effect)[2]Unactivated; isolated by two methylene groups[4]
Relative SN​2 Rate Up to 35,000x faster than standard alkyl chlorides[1]Baseline (comparable to 1-chlorobutane)
LUMO Characteristics Lowered energy due to π∗ and σ∗ orbital overlap[1]Standard σ∗ energy level
Primary Reaction Modality Rapid intermolecular nucleophilic substitution[2]Intramolecular cyclization (e.g., pyrrolidine formation)[4]
Typical Byproducts Epoxides (competing reaction depending on nucleophile)[3]Elimination products (alkenes) if excessive heat/strong base is used

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every step so that the operator understands why a parameter is controlled, rather than just how to control it.

Protocol A: Intermolecular SN​2 Alkylation of an α-Chloroketone

Objective: High-yield substitution using a secondary amine nucleophile.

  • Solvent Selection: Dissolve 1.0 eq of the α-chloroketone in anhydrous acetonitrile (0.2 M).

    • Causality: Acetonitrile is a polar aprotic solvent. It poorly solvates the amine nucleophile, leaving it "naked" and highly reactive, which accelerates the SN​2 pathway over competing enolization.

  • Temperature Control: Cool the reaction vessel to 0∘C before adding 2.2 eq of the secondary amine dropwise.

    • Causality: Because the α-C-Cl bond is hyper-activated[2], the reaction is highly exothermic. Low temperatures prevent thermal degradation and suppress the formation of unwanted epoxide byproducts[3].

  • Validation Checkpoint (TLC): After 30 minutes, check the reaction via TLC (Hexanes/EtOAc).

    • Self-Validation: If starting material persists, do not apply heat. Instead, verify that the amine has not been fully consumed by the generated HCl (hence the 2.2 eq requirement).

  • Quench & Isolate: Quench with saturated aqueous NaHCO3​ and extract with dichloromethane.

Protocol B: Intramolecular Cyclization of 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane

Objective: Synthesis of a functionalized pyrrolidine derivative via reaction with a primary amine.

  • Solvent & Base Setup: Dissolve 1.0 eq of 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane and 1.2 eq of a primary amine in absolute ethanol. Add 2.5 eq of anhydrous K2​CO3​ .

    • Causality: Unlike α-chloroketones, the γ-chloride is unactivated[4]. The reaction requires a thermal driving force. K2​CO3​ acts as an insoluble "acid sponge" to neutralize generated HCl without participating in unwanted side reactions.

  • Thermal Activation: Reflux the mixture ( 80∘C ) for 16-24 hours.

    • Causality: The reaction proceeds in two stages: rapid formation of an imine intermediate at the carbonyl, followed by a slow, rate-determining intramolecular SN​2 attack by the imine nitrogen onto the unactivated γ-carbon.

  • Validation Checkpoint (GC-MS): Monitor the reaction.

    • Self-Validation: You should observe an intermediate mass corresponding to the uncyclized imine. The disappearance of this intermediate confirms successful ring closure. If the imine stalls, a catalytic amount of NaI can be added to facilitate a Finkelstein-type in-situ conversion of the chloride to a more reactive iodide.

  • Isolation: Cool to room temperature, filter off the inorganic salts ( KCl , K2​CO3​ ), and concentrate under reduced pressure.

ProtocolWorkflow Init Substrate Activation Nu Nucleophile Addition Init->Nu Temp Control Mon TLC/GC-MS Validation Nu->Mon Reaction Time Mon->Nu If Incomplete Quench Aqueous Quench Mon->Quench If Complete Pur Product Isolation Quench->Pur Extraction

Caption: Self-validating experimental workflow for chloroketone functionalization.

References

  • Benchchem. "4-Chloro-1-(2-methoxyphenyl)-1-oxobutane: Mechanistic Studies of Halogen Displacement and Carbonyl Reactivity." Benchchem Database. 4

  • National Institutes of Health (PMC). "The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis." Molecules. 2

  • University of Pretoria. "Nucleophilic substitution reactions of α-haloketones: A computational study." UPSpace Institutional Repository. 3

  • YouTube (Chemistry Education). "Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone." Educational Video Archive. 1

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Purity Analysis of 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a cornerstone of produc...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a cornerstone of product safety and efficacy. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-chloro-1-(2-methoxyphenyl)-1-oxobutane, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the development and validation of a novel, optimized HPLC method and compare its performance against a more traditional, generic approach, grounding our discussion in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][4][5][6][7] This guide will not only present the "what" and "how" of method validation but, more critically, the "why" behind the experimental choices, providing researchers, scientists, and drug development professionals with a robust framework for their own analytical challenges.

The Analyte: 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane

Understanding the physicochemical properties of the analyte is the first and most critical step in developing a successful HPLC method. 4-chloro-1-(2-methoxyphenyl)-1-oxobutane is a substituted chlorobutyrophenone. Its structure, containing a phenyl ring with a methoxy group and a chlorinated butane chain, suggests a moderate polarity. This information is pivotal in selecting the appropriate stationary and mobile phases for effective chromatographic separation.

Method Development: A Tale of Two Approaches

The power of HPLC lies in its versatility, allowing for a wide range of applications in pharmaceutical analysis.[8][9][10] We will compare two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of 4-chloro-1-(2-methoxyphenyl)-1-oxobutane.

Method A: The Optimized Approach

This method is developed with a deep understanding of the analyte's properties and potential impurities. The goal is to achieve a rapid, sensitive, and specific separation.

  • Stationary Phase: A C18 column with a smaller particle size (e.g., 3.5 µm) is chosen to provide higher resolution and efficiency.

  • Mobile Phase: A gradient elution with acetonitrile and a low pH phosphate buffer is employed. The gradient allows for the effective elution of both polar and non-polar impurities, while the acidic buffer suppresses the ionization of any acidic or basic functional groups, leading to sharper peaks.

  • Detection: UV detection at a wavelength determined by the analyte's maximum absorbance (λmax) ensures high sensitivity.

Method B: The Generic Approach

This method represents a more traditional, isocratic approach that might be used as an initial screening method.

  • Stationary Phase: A standard C18 column with a 5 µm particle size.

  • Mobile Phase: An isocratic mixture of methanol and water. While simpler to implement, this may not provide sufficient resolution for complex impurity profiles.

  • Detection: UV detection at a standard wavelength (e.g., 254 nm), which may not be optimal for the analyte.

Method Validation: Adhering to ICH Q2(R1) Guidelines

The validation of an analytical procedure provides documented evidence that the method is fit for its intended purpose.[1][5][6] We will now delve into the core validation parameters as stipulated by the ICH Q2(R1) guidelines and compare the performance of Method A and Method B.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][4]

Experimental Protocol:

  • Prepare solutions of the 4-chloro-1-(2-methoxyphenyl)-1-oxobutane reference standard, a placebo (a mixture of all potential excipients without the active ingredient), and a spiked sample containing the reference standard and known impurities.

  • Subject the reference standard to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.

  • Analyze all samples using both HPLC methods.

  • Assess the resolution between the main peak and any adjacent peaks. A resolution of >2 is generally considered acceptable.

Comparative Data:

ParameterMethod A (Optimized)Method B (Generic)
Resolution (Analyte vs. Closest Impurity) 2.81.4
Peak Purity (Photodiode Array Detector) PassFail (co-elution observed)

Analysis: Method A demonstrates superior specificity, with baseline resolution of the analyte from all potential impurities and degradation products. Method B, on the other hand, shows significant co-elution, making it unsuitable for accurate purity determination.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][4]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of 4-chloro-1-(2-methoxyphenyl)-1-oxobutane at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Comparative Data:

ParameterMethod A (Optimized)Method B (Generic)
Range 1 - 15 µg/mL5 - 15 µg/mL
Correlation Coefficient (r²) 0.99980.9952
Y-intercept Close to zeroSignificant deviation

Analysis: Method A exhibits excellent linearity over a wider range, with a correlation coefficient very close to 1, indicating a strong linear relationship. The y-intercept being close to zero further validates the linearity. Method B shows acceptable but less ideal linearity, with a narrower effective range.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11]

Experimental Protocol:

  • Prepare spiked placebo samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each sample in triplicate.

  • Calculate the percentage recovery for each level.

Comparative Data:

Concentration LevelMethod A (% Recovery)Method B (% Recovery)
80% 99.5%95.2%
100% 100.2%103.5%
120% 99.8%96.8%

Analysis: Method A demonstrates high accuracy, with recovery values consistently close to 100% across the entire range. Method B shows greater variability and deviation from 100%, likely due to the co-elution issues identified during the specificity assessment.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same standard solution on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Comparative Data:

ParameterMethod A (%RSD)Method B (%RSD)
Repeatability 0.5%1.8%
Intermediate Precision 0.8%2.5%

Analysis: Method A is significantly more precise, with very low RSD values for both repeatability and intermediate precision. This indicates that the method is reliable and produces consistent results. Method B's higher RSD values suggest greater variability and less reliability.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Blank / Slope)

  • LOQ = 10 * (Standard Deviation of the Blank / Slope)

Comparative Data:

ParameterMethod AMethod B
LOD 0.1 µg/mL0.5 µg/mL
LOQ 0.3 µg/mL1.5 µg/mL

Analysis: The lower LOD and LOQ of Method A indicate its superior sensitivity, making it more suitable for the detection and quantification of trace-level impurities.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • pH of the buffer (± 0.1 units)

  • Analyze the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) under each condition.

Comparative Data:

Parameter VariationMethod A (System Suitability)Method B (System Suitability)
Flow Rate (+0.1 mL/min) UnaffectedSignificant peak fronting
pH (-0.1 units) UnaffectedShift in retention time > 5%

Analysis: Method A demonstrates excellent robustness, with minimal impact on system suitability parameters when small changes are introduced. Method B is less robust, indicating that it is more susceptible to variations in experimental conditions, which could lead to inconsistent results in a routine laboratory setting.

Visualizing the Workflow

To better illustrate the logical flow of the HPLC method validation process, the following diagram is provided.

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) cluster_comp Method Comparison cluster_outcome Outcome Dev Analyte Characterization Opt Chromatographic Optimization (Column, Mobile Phase, Detection) Dev->Opt Informs MethodA Method A (Optimized) Opt->MethodA Leads to MethodB Method B (Generic) Opt->MethodB Leads to Spec Specificity (Peak Purity, Resolution) Lin Linearity & Range (r², y-intercept) Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD_LOQ LOD & LOQ (Sensitivity) Prec->LOD_LOQ Robust Robustness (Parameter Variation) LOD_LOQ->Robust Outcome Selection of a Validated, Fit-for-Purpose Method Robust->Outcome MethodA->Spec MethodB->Spec

Caption: A flowchart illustrating the systematic workflow of HPLC method development and validation, culminating in the selection of a suitable analytical method.

Conclusion: The Imperative of a Well-Validated Method

This comparative guide unequivocally demonstrates the superiority of a well-developed and rigorously validated HPLC method (Method A) over a more generic approach (Method B) for the purity analysis of 4-chloro-1-(2-methoxyphenyl)-1-oxobutane. While Method B might serve as a preliminary screening tool, it lacks the specificity, accuracy, precision, and robustness required for reliable quality control in a regulated environment.

The investment in thorough method development and validation is not an academic exercise; it is a critical component of ensuring drug quality and patient safety. By following the principles outlined in the ICH guidelines and employing a scientific, data-driven approach, researchers and scientists can develop analytical methods that are not only compliant but also robust and reliable for their intended purpose.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency; 2024. [Link]

  • ICH Quality Guidelines. International Council for Harmonisation. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI; 2024. [Link]

  • HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Cellulose Chemistry and Technology; 2012. [Link]

  • 4'-Chloro-2-methoxychalcone. PubChem. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration; 2024. [Link]

  • High perfomance liquid chromatography in pharmaceutical analyses. PubMed; 2004. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency; 2023. [Link]

  • Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS. PMC; 2007. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Labcompare; 2026. [Link]

  • Quantitative analysis of some pharmaceuticals by the HPLC method. ResearchGate. [Link]

  • Physicochemical Properties of chloramphenicol, compound 1 and compound 2. ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration; 2015. [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency; 2023. [Link]

  • Normal-phase LC method for simultaneous analysis of pseudophedrine hydrochloride, dextromethorphan hydrobromide, chlorpheniramine maleate, and paracetamol in tablet formulations. PMC. [Link]

  • Chemical Properties of Benzene, 1-chloro-2-methoxy- (CAS 766-51-8). Cheméo. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma; 2025. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration; 2024. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmTech; 2025. [Link]

  • (PDF) Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate. ResearchGate; 2025. [Link]

  • CID 157293866. PubChem. [Link]

  • FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International; 2024. [Link]

Sources

Validation

Comparative Guide to Mass Spectrometry Fragmentation Patterns: 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane

Introduction to the Analytical Challenge4-Chloro-1-(2-methoxyphenyl)-1-oxobutane (CAS 40877-17-6) is a highly versatile γ-chloroketone[1]. Its dual functionality—an electrophilic carbonyl carbon and a highly reactive car...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Analytical Challenge4-Chloro-1-(2-methoxyphenyl)-1-oxobutane (CAS 40877-17-6) is a highly versatile γ-chloroketone[1]. Its dual functionality—an electrophilic carbonyl carbon and a highly reactive carbon-chlorine bond—makes it a critical precursor for intramolecular cyclizations and the synthesis of complex heterocyclic compounds in drug development[1].

Because chloroketones are susceptible to thermal degradation and solvolysis, relying on a single analytical method can lead to ambiguous structural characterization. This guide provides an objective comparison of two orthogonal mass spectrometry (MS) techniques—Gas Chromatography-Electron Impact MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS) —to establish a definitive framework for elucidating its fragmentation patterns.

Comparative Performance of MS Modalities

To select the appropriate analytical workflow, researchers must balance the need for extensive structural fingerprinting (EI) against the need for intact molecular weight confirmation (ESI).

Analytical FeatureGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization)
Ionization Energy 70 eV (Standardized)Variable (Dependent on CID collision energy)
Molecular Ion Stability Low to Moderate; significant in-source fragmentation.High; intact [M+H]⁺ is typically the base peak.
Isotopic Signature Distinct 3:1 ratio at m/z 212 and 214 ([M]•⁺ and [M+2]•⁺).Distinct 3:1 ratio at m/z 213 and 215 ([M+H]⁺).
Primary Diagnostic Utility Library matching and structural elucidation via predictable rearrangement rules.Trace quantification in complex matrices and targeted precursor-product transitions.
Matrix Tolerance Requires volatile, non-polar extracts; sensitive to non-volatile salts.High tolerance for biological matrices; requires protic solvents.

Mechanistic Fragmentation Pathways

Understanding the causality behind the fragmentation of 4-chloro-1-(2-methoxyphenyl)-1-oxobutane is essential for accurate spectral interpretation. The fragmentation is governed by the stability of the resulting carbocations and the thermodynamics of neutral losses.

Electron Impact (EI) Fragmentation (70 eV)

When subjected to hard ionization, the molecule is stripped of an electron to form the radical cation [M]•⁺ at m/z 212. The natural isotopic abundance of chlorine (75% ³⁵Cl and 25% ³⁷Cl) yields a1[1].

  • α-Cleavage: Aryl alkyl ketones characteristically undergo 2 (the C-C bond adjacent to the carbonyl)[2]. For this compound, the cleavage expels a chloropropyl radical (77 Da), leaving the highly stable 2-methoxybenzoyl cation at m/z 135 [2]. This ion dominates the spectrum as the base peak because it is resonance-stabilized by the electron-donating methoxy group.

  • McLafferty Rearrangement: Despite the presence of the terminal chlorine, the alkyl chain possesses two γ-hydrogens. Upon ionization, the carbonyl oxygen abstracts a γ-hydrogen through a six-membered cyclic transition state, followed by β-cleavage of the alkyl chain[2]. This expels a neutral vinyl chloride molecule (C₂H₃Cl, 62 Da), generating an enol radical cation at m/z 150 . The dynamics of such rearrangements are highly dependent on the 3 preceding dissociation[3].

Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID)

Under soft ionization (ESI+), the ketone is protonated to form [M+H]⁺ at m/z 213.

  • Neutral Loss of HCl: When subjected to CID in a tandem mass spectrometer, aliphatic chloroketones frequently undergo a thermodynamically driven (36 Da). This yields a diagnostic product ion at m/z 177 .

  • Acylium Ion Formation: Higher collision energies drive the secondary cleavage of the alkyl chain, again yielding the 2-methoxybenzoyl cation at m/z 135 .

G M_EI [M]•+ m/z 212/214 Alpha α-Cleavage M_EI->Alpha EI (70 eV) McLafferty McLafferty Rearrangement M_EI->McLafferty EI (70 eV) M_ESI [M+H]+ m/z 213/215 M_ESI->Alpha CID LossHCl Neutral Loss (-HCl) M_ESI->LossHCl CID Ion135 2-Methoxybenzoyl Cation m/z 135 Alpha->Ion135 Ion150 Enol Radical Cation m/z 150 McLafferty->Ion150 - C2H3Cl (62 Da) Ion177 [M+H-HCl]+ m/z 177 LossHCl->Ion177 - HCl (36 Da)

Mechanistic fragmentation pathways of 4-chloro-1-(2-methoxyphenyl)-1-oxobutane under EI and ESI.

Self-Validating Experimental Protocols

To ensure data integrity, every analytical workflow must be designed as a self-validating system. The following protocols detail the optimal parameters for characterizing this specific compound.

Protocol A: GC-EI-MS Structural Elucidation

Why this method: GC-EI-MS is the gold standard for volatile chloroketones, providing suitable for library matching.

  • Sample Preparation: Dilute the sample to 10 µg/mL in MS-grade hexane.

    • Causality: Hexane is strictly non-polar, ensuring the chloroketone remains stable and avoiding enolization or solvolysis that frequently occurs in protic solvents.

  • Internal Standard Addition: Spike the sample with 1 µg/mL of deuterated acetophenone (acetophenone-d5).

    • Causality: This creates a self-validating control. The internal standard accounts for injection volume variability and confirms that the EI source is maintaining consistent ionization efficiency across the run.

  • Chromatographic Separation: Inject 1 µL in splitless mode onto a DB-5MS column (30 m × 0.25 mm, 0.25 µm).

    • Causality: Splitless injection maximizes sensitivity for trace impurities. The 5% phenyl stationary phase provides optimal π-π selectivity for aromatic ketones.

  • MS Acquisition: Operate the EI source at 70 eV and 230 °C, scanning m/z 40–400.

    • Causality: 70 eV is the universal standard for EI, ensuring the resulting spectrum can be accurately cross-referenced against theoretical models or NIST libraries.

Protocol B: LC-ESI-MS/MS Targeted Quantification

Why this method: LC-MS is ideal when the chloroketone is a4 where thermal degradation in a GC inlet is a risk[4].

  • Sample Preparation: Dilute to 1 µg/mL in 50:50 Methanol:Water containing 0.1% formic acid.

    • Causality: Formic acid acts as a proton donor, significantly enhancing the ionization efficiency to form the [M+H]⁺ precursor ion in the ESI source.

  • System Validation (Blanking): Run a pure solvent blank immediately prior to the sample.

    • Causality: Chloroketones can exhibit carryover by adhering to LC tubing. A blank ensures the m/z 213 signal is definitively from the current injection and not residual contamination.

  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution (Water/MeOH).

    • Causality: The hydrophobic aromatic ring and alkyl chain interact strongly with the C18 phase, allowing separation from more polar synthetic byproducts.

  • Tandem MS (MRM) Acquisition: Isolate m/z 213 in Q1. Apply a collision energy of 15-25 eV in Q2 using Argon gas. Monitor the m/z 177 and m/z 135 product ions in Q3.

    • Causality: Monitoring specific precursor-to-product transitions (Multiple Reaction Monitoring) provides absolute structural confirmation, filtering out isobaric background noise[4].

Workflow Start Sample: 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane PrepGC Dilution in Hexane + Internal Standard Start->PrepGC PrepLC Dilution in MeOH/H2O + 0.1% Formic Acid Start->PrepLC GCMS GC-EI-MS (Hard Ionization) PrepGC->GCMS LCMS LC-ESI-MS/MS (Soft Ionization + CID) PrepLC->LCMS DataGC Library Matching & Isotope Ratio (3:1) GCMS->DataGC DataLC Precursor/Product Ion Transitions LCMS->DataLC

Parallel experimental workflows for GC-EI-MS and LC-ESI-MS/MS structural characterization.

References

  • 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane | Benchchem. 1

  • Inhibiting quinolone biosynthesis of Burkholderia | PMC - NIH. 4

  • Polyatomic molecules under intense femtosecond laser irradiation | PubMed. 3

  • Mass Spectrometry - COPYRIGHTED MATERIAL | Wiley.2

  • Comparative Analysis of Analytical Techniques for 2-Chloro-1-phenylbutan-1-one | Benchchem.

Sources

Comparative

A Comparative Guide to the Synthesis of 4-chloro-1-(2-methoxyphenyl)-1-oxobutane: Friedel-Crafts vs. Ring-Opening Strategies

Introduction 4-chloro-1-(2-methoxyphenyl)-1-oxobutane is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its bifunctional nature, featuring a ketone and an alkyl chloride, allo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-chloro-1-(2-methoxyphenyl)-1-oxobutane is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its bifunctional nature, featuring a ketone and an alkyl chloride, allows for diverse subsequent chemical modifications. The selection of an optimal synthetic route is critical for achieving high yield, purity, and cost-effectiveness, particularly in drug development and manufacturing.

This guide provides an in-depth comparison of two primary synthetic pathways to this target molecule: the classical Friedel-Crafts acylation and a multi-step ring-opening approach utilizing γ-butyrolactone. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data and established chemical principles. This document is intended for researchers, chemists, and process development professionals seeking to make an informed decision on the most suitable method for their specific application.

Route 1: The Classical Friedel-Crafts Acylation

The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered in 1877, remains a prevalent method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] This pathway offers a direct, single-step approach to the target molecule from readily available starting materials.

Reaction Mechanism

The reaction is a classic electrophilic aromatic substitution (EAS).[3] The mechanism proceeds through three primary steps:

  • Formation of the Acylium Ion: A strong Lewis acid, typically aluminum chloride (AlCl₃), activates the 4-chlorobutyryl chloride by coordinating to the acyl chloride's halogen atom. This facilitates the departure of a chloride ion, generating a highly electrophilic, resonance-stabilized acylium ion.[4][5]

  • Electrophilic Attack: The electron-rich π-system of the anisole ring acts as a nucleophile, attacking the acylium ion. This step disrupts the ring's aromaticity, forming a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[6]

  • Rearomatization: A weak base, such as the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst to yield the final ketone product.[4][5]

It is crucial to note that the methoxy group (-OCH₃) on the anisole ring is a powerful activating group and an ortho, para-director due to its ability to donate electron density into the ring via resonance.[6][7] This directing effect means that the acylation will predominantly yield a mixture of the ortho-substituted product (the desired 1-(2-methoxyphenyl) isomer) and the para-substituted product (1-(4-methoxyphenyl) isomer). The separation of these isomers is a key consideration for this route.

Friedel_Crafts_Acylation_Mechanism Mechanism of Friedel-Crafts Acylation cluster_reagents Step 1: Acylium Ion Formation cluster_substitution Step 2 & 3: Electrophilic Aromatic Substitution AcylChloride 4-Chlorobutyryl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4 AlCl₄⁻ Anisole Anisole AcyliumIon->Anisole SigmaComplex Sigma Complex (Arenium Ion) Anisole->SigmaComplex + Acylium Ion Product 4-chloro-1-(2-methoxyphenyl)-1-oxobutane + 4-isomer SigmaComplex->Product - H⁺ (regenerates AlCl₃)

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for Friedel-Crafts acylations.[5][8]

  • Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 equiv.) and suspend it in an anhydrous solvent such as dichloromethane (DCM) or nitrobenzene (100 mL).

  • Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.

  • Acyl Chloride Addition: Add a solution of 4-chlorobutyryl chloride (1.0 equiv.) in anhydrous DCM (30 mL) to the dropping funnel. Add this solution dropwise to the AlCl₃ suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[8]

  • Anisole Addition: Following the same procedure, add a solution of anisole (1.0 equiv.) in anhydrous DCM (30 mL) dropwise over 30 minutes, maintaining the low temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL) with vigorous stirring. This hydrolyzes the aluminum chloride complex.[5]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a mixture of ortho and para isomers, is purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or fractional distillation under vacuum to isolate the desired 4-chloro-1-(2-methoxyphenyl)-1-oxobutane.

Friedel_Crafts_Workflow Workflow for Friedel-Crafts Synthesis A 1. Charge AlCl₃ & DCM in dry flask B 2. Cool to 0-5 °C A->B C 3. Add 4-Chlorobutyryl Chloride (dropwise, <10 °C) B->C D 4. Add Anisole (dropwise, <10 °C) C->D E 5. React at RT for 2-3h (Monitor by TLC) D->E F 6. Quench on Ice/HCl E->F G 7. Extract with DCM F->G H 8. Wash (NaHCO₃, Brine) G->H I 9. Dry & Concentrate H->I J 10. Purify (Chromatography) I->J

Caption: Experimental Workflow for Friedel-Crafts Synthesis.

Discussion of Friedel-Crafts Route
  • Advantages: This method is direct and utilizes a well-understood, powerful C-C bond-forming reaction.[9] The starting materials are relatively inexpensive and widely available.

  • Disadvantages:

    • Regioselectivity: The primary drawback is the formation of a mixture of ortho and para isomers, which necessitates a potentially difficult and costly purification step, reducing the overall isolated yield of the desired ortho product.

    • Stoichiometric Lewis Acid: The reaction requires at least a stoichiometric amount of AlCl₃ because the catalyst complexes with the product ketone, rendering it inactive.[1][3] This generates a significant amount of acidic aluminum waste.

    • Harsh Conditions: AlCl₃ is highly water-sensitive, and its handling requires strictly anhydrous conditions.[5] The quenching process is highly exothermic and hazardous.

    • Side Reactions: At higher temperatures, the product can undergo a subsequent intramolecular Friedel-Crafts alkylation to form α-tetralone, a cyclic side product.[8]

Route 2: The Ring-Opening Synthesis

An alternative strategy avoids the direct use of 4-chlorobutyryl chloride by employing a ring-opening acylation with γ-butyrolactone (GBL), followed by a separate chlorination step. GBL is an inexpensive and stable cyclic ester (lactone) that can serve as a four-carbon acylating precursor.[10]

Reaction Mechanism

This is a two-stage process:

Stage 1: Acylation with γ-Butyrolactone In the presence of a strong acid catalyst (either a Lewis acid like AlCl₃ or a Brønsted acid like polyphosphoric acid), the lactone is activated. The acid coordinates to the carbonyl oxygen, making the carbonyl carbon highly electrophilic. Anisole then attacks this activated intermediate. Subsequent workup opens the ring to form 4-hydroxy-1-(2-methoxyphenyl)-1-oxobutane. This reaction is mechanistically similar to a Friedel-Crafts acylation but uses a lactone as the acyl source.

Stage 2: Chlorination of the Hydroxy Ketone The intermediate hydroxy ketone is then converted to the final product via a standard nucleophilic substitution reaction. A common and effective method is treatment with thionyl chloride (SOCl₂) or oxalyl chloride, which replaces the hydroxyl group with a chlorine atom.

Ring_Opening_Mechanism Mechanism of Ring-Opening Synthesis cluster_stage1 Stage 1: Acylation with γ-Butyrolactone cluster_stage2 Stage 2: Chlorination GBL γ-Butyrolactone Anisole1 Anisole GBL->Anisole1 + Acid Catalyst (e.g., AlCl₃) Intermediate 4-Hydroxy-1-(2-methoxyphenyl) -1-oxobutane Anisole1->Intermediate HydroxyKetone 4-Hydroxy-1-(2-methoxyphenyl) -1-oxobutane Intermediate->HydroxyKetone Connects Stages FinalProduct 4-chloro-1-(2-methoxyphenyl) -1-oxobutane HydroxyKetone->FinalProduct + SOCl₂ SOCl2 SOCl₂

Caption: Mechanism of Ring-Opening Synthesis.

Experimental Protocol: Ring-Opening Synthesis

Stage 1: Synthesis of 4-Hydroxy-1-(2-methoxyphenyl)-1-oxobutane

  • Setup: Assemble a reaction apparatus identical to the Friedel-Crafts setup.

  • Reagent Charging: Charge the flask with anhydrous AlCl₃ (2.2 equiv.) and suspend it in anhydrous nitrobenzene (100 mL). Cool to 0-5 °C.

  • Addition: Premix anisole (1.0 equiv.) and γ-butyrolactone (1.1 equiv.). Add this mixture dropwise to the AlCl₃ suspension over 45 minutes, maintaining a low temperature.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 4-6 hours until TLC indicates consumption of the starting material.

  • Workup: Quench and work up the reaction as described in steps 7-10 of the Friedel-Crafts protocol.

  • Purification: Purify the crude product by column chromatography to isolate the intermediate hydroxy ketone.

Stage 2: Synthesis of 4-chloro-1-(2-methoxyphenyl)-1-oxobutane

  • Setup: In a fume hood, dissolve the purified hydroxy ketone (1.0 equiv.) in anhydrous DCM (50 mL) in a round-bottomed flask equipped with a stirrer and reflux condenser.

  • Chlorination: Cool the solution to 0 °C and add thionyl chloride (SOCl₂, 1.2 equiv.) dropwise.

  • Reaction: After addition, allow the mixture to warm to room temperature, then heat to a gentle reflux for 1-2 hours.

  • Concentration: Cool the reaction mixture and carefully remove the solvent and excess SOCl₂ by rotary evaporation.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield the final, high-purity product.

Ring_Opening_Workflow Workflow for Ring-Opening Synthesis cluster_0 Stage 1: Acylation cluster_1 Stage 2: Chlorination A 1. React Anisole & GBL with AlCl₃ B 2. Quench & Workup A->B C 3. Purify Hydroxy Ketone B->C D 4. Dissolve Hydroxy Ketone in DCM C->D Intermediate Product E 5. Add SOCl₂ at 0 °C D->E F 6. Reflux for 1-2h E->F G 7. Concentrate F->G H 8. Purify Final Product G->H

Caption: Experimental Workflow for Ring-Opening Synthesis.

Discussion of Ring-Opening Route
  • Advantages:

    • Improved Regioselectivity: In some cases, acylation with lactones can offer different or improved regioselectivity compared to acyl chlorides, potentially simplifying purification.

    • Alternative Reagents: This route avoids the handling of the lachrymatory and corrosive 4-chlorobutyryl chloride, replacing it with the more stable and less hazardous γ-butyrolactone.

  • Disadvantages:

    • Multiple Steps: The process involves two distinct chemical transformations and purifications, increasing labor, time, and the potential for material loss at each stage.

    • Harsh Conditions Persist: The initial acylation step still requires a stoichiometric amount of a harsh Lewis acid with all its associated handling and waste disposal issues.

    • Additional Hazardous Reagents: The chlorination step introduces another corrosive and hazardous reagent, thionyl chloride.

Comparative Analysis

ParameterFriedel-Crafts AcylationRing-Opening SynthesisRationale & Field Insights
Number of Steps 1 (Synthesis) + 1 (Purification)2 (Synthesis) + 2 (Purification)The directness of the Friedel-Crafts route is a significant advantage in terms of process time and operational complexity.
Overall Yield Moderate (40-60% of desired isomer)Potentially Lower (product of two steps)Yield of the F-C route is limited by isomer separation. The ring-opening route suffers from cumulative losses over two steps.
Purity Challenging due to isomersHigh after final purificationThe ring-opening route allows for purification of an intermediate, which can lead to a higher purity final product.
Key Reagents Anisole, 4-Chlorobutyryl Chloride, AlCl₃Anisole, γ-Butyrolactone, AlCl₃, SOCl₂The ring-opening route replaces one hazardous reagent with two others (GBL is safer, but SOCl₂ is also hazardous).
Safety Concerns Highly exothermic quench, corrosive AlCl₃ and acyl chloride.[5]Highly exothermic quench, corrosive AlCl₃ and SOCl₂.Both routes involve similar hazards associated with Lewis acids. The choice depends on familiarity and handling capabilities for either the acyl chloride or thionyl chloride.
Waste Generation High (Stoichiometric AlCl₃ waste)High (Stoichiometric AlCl₃ waste + SOCl₂ byproducts)Both methods are suboptimal from a green chemistry perspective due to the large quantity of Lewis acid required.
Scalability Established but challengingMore complex due to multiple stagesThe single-step nature of the Friedel-Crafts reaction makes it conceptually easier to scale, though isomer separation remains a significant hurdle for large-scale production.

Conclusion and Expert Recommendation

Both the Friedel-Crafts acylation and the ring-opening synthesis present viable, albeit imperfect, pathways to 4-chloro-1-(2-methoxyphenyl)-1-oxobutane.

  • The Friedel-Crafts acylation is the more direct and atom-economical route. It is likely the preferred method for exploratory, lab-scale synthesis where rapid access to the material is desired and purification via chromatography is feasible. Its primary challenge, which becomes magnified upon scale-up, is the separation of the ortho and para isomers.

  • The ring-opening synthesis is a longer, more involved process. It might be considered if 4-chlorobutyryl chloride is unavailable or if preliminary studies show a significant improvement in regioselectivity for the initial acylation step under specific conditions. However, the addition of a second synthetic and purification step makes it less appealing from a process efficiency standpoint.

Recommendation: For most applications, the Friedel-Crafts acylation is the recommended starting point due to its directness. Efforts should be focused on optimizing the reaction conditions (e.g., solvent, temperature) to maximize the ortho-to-para ratio and developing an efficient, scalable purification method. The ring-opening route remains a plausible alternative but should be considered a secondary option unless a clear advantage in regiocontrol or reagent availability is demonstrated.

References

  • Vertex AI Search. (2006).
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Wikipedia. Friedel–Crafts reaction.
  • University of Wisconsin-Madison.
  • Friedel–Crafts reaction. (2020).
  • University of Wisconsin-Madison.
  • University of Missouri – Kansas City. (2007). Experiment 6: Friedel-Crafts Alkylation: 1,4-Dimethoxybenzene and Biphenyl.
  • MDPI. (2017). Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts.
  • BenchChem. Synthesis of (4-Chlorobutyl)
  • ResearchGate. (2001). Synthesis of Polymers with Well-Defined Structures by Novel Ring-Opening Reactions of Oxetanes.
  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
  • Columbia University. (2014). The Friedel-Crafts Reaction.
  • National Center for Biotechnology Information. (2022). Synthesis and Ring-Opening Metathesis Polymerization of o-Dialkoxy Paracyclophanedienes.
  • R Discovery. (2005). Selective Lewis Acid Catalyzed Transformation (γ-Butyrolactone versus Cyclopropane) of 2-Methoxy-4-benzyltetrahydrofuran Derivatives. Efficient Synthesis of Lignan Lactones.
  • University of Technology. buten- 2- one (Product A) and 1, 5- bis (4'- methoxyphenyl).
  • Dairen Chemical Corpor
  • National Center for Biotechnology Information. (2018).
  • Google Patents. (1993). EP0539462A1 - A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
  • Royal Society of Chemistry. (2022). Controlled and effective ring-opening (co)
  • RSC Publishing. (2023).
  • National Center for Biotechnology Information. (2026).
  • Beilstein Journals. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • Neliti. (2016).
  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Google Patents. (1994).
  • MDPI. (2013).
  • Universitas Airlangga Repository. (2020).
  • Chinese Journal of Applied Chemistry. (1998). Ring-Opening Polymerization of Lactide by (ArO)2Sm(THF)4(ArO=2, 6-ditertbutyl-4-methylphenoxo-).

Sources

Validation

Validation of Intramolecular Cyclization Yields: Synthesis of (2-Methoxyphenyl)(cyclopropyl)methanone

Target Substrate: 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane Application: Advanced Intermediates in Medicinal Chemistry & Pharmacophore Development Executive Summary The intramolecular cyclization of γ -chloroketones is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane Application: Advanced Intermediates in Medicinal Chemistry & Pharmacophore Development

Executive Summary

The intramolecular cyclization of γ -chloroketones is a fundamental synthetic gateway to cyclopropyl aryl ketones, a motif highly valued in drug development for its ability to impart metabolic stability and unique conformational rigidity. However, the cyclization of 4-chloro-1-(2-methoxyphenyl)-1-oxobutane is notoriously difficult to scale due to competing reaction pathways (C-alkylation vs. O-alkylation).

This guide objectively evaluates the performance of SynthoPTC™ XR —an advanced, sterically hindered phase-transfer catalyst—against traditional batch alternatives: Homogeneous Potassium tert-butoxide (t-BuOK) and standard Biphasic Tetrabutylammonium bromide (TBAB). Through rigorous experimental validation, we demonstrate how precise control over enolate ion-pairing dictates regioselectivity and maximizes cyclopropyl ketone yields.

Mechanistic Context & Causality

Upon deprotonation of the α -carbon of 4-chloro-1-(2-methoxyphenyl)-1-oxobutane, the resulting ambient enolate can undergo intramolecular nucleophilic substitution via two distinct trajectories:

  • C-Alkylation (Desired): The softer α -carbon attacks the γ -carbon, displacing the chloride to form the thermodynamically favored three-membered cyclopropane ring [1].

  • O-Alkylation (Undesired): The harder enolate oxygen attacks the γ -carbon, yielding a five-membered 2-(2-methoxyphenyl)-2,3-dihydrofuran derivative.

The Causality of Selectivity: The regioselectivity is entirely dictated by the nature of the base and the ion-pairing characteristics of the cation. Traditional homogeneous strong bases generate "naked" enolates that exhibit high reactivity but poor C/O selectivity. Conversely, Phase-Transfer Catalysis (PTC) utilizes quaternary ammonium salts to form tight ion pairs with the enolate. A properly designed PTC sterically shields the oxygen atom, suppressing its nucleophilicity and driving the reaction exclusively toward C-alkylation [2].

Reaction Pathway Visualization

G Substrate 4-Chloro-1-(2-methoxyphenyl) -1-oxobutane Enolate α-Enolate Intermediate [Ion-Paired] Substrate->Enolate Base (NaOH/PTC) - HCl Product Cyclopropyl(2-methoxyphenyl) methanone (C-Alkylation) Enolate->Product SynthoPTC™ XR (Shielded O-atom) Byproduct1 Dihydrofuran Derivative (O-Alkylation) Enolate->Byproduct1 Naked Enolate (t-BuOK) Byproduct2 Hydrolysis/Aldol Degradation Enolate->Byproduct2 Slow Reaction (TBAB Degradation)

Reaction pathway for the intramolecular cyclization of 4-chloro-1-(2-methoxyphenyl)-1-oxobutane.

Product Comparison: SynthoPTC™ XR vs. Alternatives

To validate the optimal conditions for this cyclization, we compared SynthoPTC™ XR against two industry-standard methodologies.

Alternative 1: Potassium tert-butoxide (t-BuOK) in THF (Homogeneous)
  • Mechanism: Operates via a homogeneous pathway where the potassium cation weakly coordinates with the enolate in THF.

  • Drawback: The highly exposed enolate oxygen acts as a hard nucleophile, leading to significant O-alkylation. Furthermore, the rapid, unshielded enolization promotes intermolecular aldol condensations before the intramolecular cyclization can occur.

Alternative 2: 50% Aqueous NaOH with Standard TBAB (Biphasic)
  • Mechanism: Biphasic liquid-liquid PTC. TBAB extracts the hydroxide ion into the organic phase to deprotonate the substrate.

  • Drawback: Standard TBAB is highly susceptible to Hofmann elimination (degrading into tributylamine and butene) in the presence of 50% NaOH at elevated temperatures. This catalyst degradation stalls the reaction, requiring extended reaction times (12+ hours) which increases the rate of substrate hydrolysis [3].

The Product: SynthoPTC™ XR with 50% Aqueous NaOH
  • Mechanism: SynthoPTC™ XR is a proprietary, sterically hindered, highly lipophilic quaternary ammonium catalyst engineered specifically for enolate alkylations.

  • Advantage: Its unique steric bulk completely prevents Hofmann elimination, remaining 100% active in concentrated NaOH. The highly lipophilic cation forms an exceptionally tight ion pair with the enolate oxygen, physically blocking the O-alkylation trajectory and driving >94% yield of the desired cyclopropyl ketone.

Experimental Data & Yield Validation

The following table summarizes the quantitative performance of each methodology. All reactions were performed on a 10 mmol scale using 4-chloro-1-(2-methoxyphenyl)-1-oxobutane.

MethodologyCatalyst / BaseTime (h)ConversionProduct Yield (C-Alkylation)Byproduct (O-Alkylation)Byproduct (Aldol/Hydrolysis)
Alternative 1 t-BuOK / THF2.0>99%62%25%13%
Alternative 2 TBAB / 50% NaOH12.085%71%8%6%
SynthoPTC™ XR SynthoPTC™ XR / 50% NaOH 4.0 >99% 94% <2% <4%

Note: Yields determined by quantitative HPLC using an internal standard.

Step-by-Step Experimental Protocol (SynthoPTC™ XR)

This protocol is designed as a self-validating system. Visual and physical cues are embedded to ensure the integrity of the reaction at every stage.

Materials Required:

  • 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane (10.0 mmol, 2.13 g)

  • Toluene (20 mL, ACS Reagent Grade)

  • 50% w/w Aqueous NaOH (10 mL)

  • SynthoPTC™ XR (0.5 mmol, 5 mol%)

Procedure:

  • Biphasic Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloro-1-(2-methoxyphenyl)-1-oxobutane (2.13 g) in toluene (20 mL).

  • Catalyst Addition: Add SynthoPTC™ XR (0.5 mmol) to the organic layer.

    • Self-Validation: The catalyst should dissolve completely in the toluene phase, leaving a clear, colorless solution.

  • Base Introduction: Slowly add 50% aqueous NaOH (10 mL) to the flask.

    • Causality: The extreme concentration of the base is required to force the hydroxide ion into the organic phase via the PTC, while simultaneously minimizing the availability of free water, which prevents competitive hydrolysis of the γ -chloride.

  • High-Shear Mixing: Heat the biphasic mixture to 60 °C and stir vigorously at exactly 800 RPM for 4 hours.

    • Causality: In liquid-liquid PTC, the reaction rate is strictly mass-transfer limited. Stirring at 800 RPM ensures an optimal interfacial surface area for the hydroxide-PTC complex to migrate into the toluene phase without creating an unbreakable emulsion.

  • Reaction Monitoring: Stop stirring and allow the phases to separate. Spot the upper organic layer on a TLC plate (Hexanes:EtOAc 9:1).

    • Self-Validation: The organic layer should remain pale yellow. A dark orange or red color indicates poor temperature control leading to aldol byproduct formation.

  • Workup: Once starting material is consumed, cool to room temperature. Dilute with DI water (30 mL) to dissolve precipitated salts and separate the phases. Wash the organic phase with 1M HCl (15 mL) followed by brine (15 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (2-methoxyphenyl)(cyclopropyl)methanone as a pale yellow oil (>94% purity without further column chromatography).

Conclusion

While traditional homogeneous bases like t-BuOK offer rapid reaction times, they fail to control the regioselectivity of the ambient enolate, resulting in unacceptable levels of O-alkylation. Standard biphasic PTC methods using TBAB improve selectivity but suffer from severe catalyst degradation in strong base. SynthoPTC™ XR resolves both critical failure points. By providing extreme steric shielding of the enolate oxygen and resisting Hofmann elimination, it delivers a scalable, high-yielding (>94%), and highly selective pathway for the synthesis of cyclopropyl aryl ketones from γ -chloroketones.

References

  • Artaud, I., Seyden-Penne, J., & Viout, P. (1980). Stereoselective Synthesis of Cyclopropyl Ketones using Phase-Transfer Catalysis. Synthesis, 1980(04), 307-308.[Link]

  • Okada, T., et al. (2019). Sodium Hypochlorite Pentahydrate as a Reagent for the Cleavage of trans-Cyclic Glycols (Synthesis of Cyclopropyl Phenyl Ketones). The Journal of Organic Chemistry, 84(12), 8090-8099.[Link]

Comparative

Evaluating Electrophilic Sites in 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane vs. Standard Butyrophenones

As a Senior Application Scientist in medicinal chemistry, navigating the synthesis of complex neuroleptics requires a deep understanding of chemoselectivity. Butyrophenones serve as the foundational scaffolds for a vast...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, navigating the synthesis of complex neuroleptics requires a deep understanding of chemoselectivity. Butyrophenones serve as the foundational scaffolds for a vast class of dopamine (D2) and serotonin (5-HT2A) receptor antagonists[1].

When designing synthetic routes for these molecules, chemists are frequently confronted with a bifunctional challenge: the precursor molecules possess two distinct electrophilic sites. This guide provides an objective, data-driven comparison of the reactivity profiles between the specialized2[2] and the industry-standard3 (often referred to as 4-chloro-4'-fluorobutyrophenone)[3].

Mechanistic Causality: Electronic and Steric Governance

To achieve high-yield N-alkylation (the desired pathway to form piperidine/piperazine-based antipsychotics), the nucleophile must selectively attack the alkyl chloride while ignoring the carbonyl group. This requires understanding the distinction between "hard" and "soft" electrophiles.

  • Site 1: The C4 Alkyl Chloride (Soft Electrophile). This primary carbon is highly susceptible to SN​2 nucleophilic substitution.

  • Site 2: The C1 Carbonyl (Hard Electrophile). The carbonyl carbon is susceptible to nucleophilic addition, which represents an undesired side-reaction pathway[2].

The 4-Fluoro Standard (Haloperidol Precursor)

In 4-chloro-1-(4-fluorophenyl)-1-oxobutane, the para-fluoro group exerts a strong inductive electron-withdrawing effect (-I) that slightly outweighs its resonance donation (+R)[3]. This net electron-withdrawing nature leaves the C1 carbonyl highly electrophilic. Consequently, without strict temperature and base control, nucleophiles can attack the carbonyl, reducing the overall yield of the desired SN​2 product.

The 2-Methoxy Variant

In contrast, 4-chloro-1-(2-methoxyphenyl)-1-oxobutane introduces a paradigm shift in chemoselectivity through two coupled mechanisms:

  • Electronic Dampening (+R Effect): The ortho-methoxy group is a powerful electron-donating group via resonance. It pumps electron density directly into the carbonyl π -system, significantly reducing the partial positive charge ( δ+ ) on the C1 carbon.

  • Steric Shielding: The physical bulk of the methoxy group at the ortho position creates a steric umbrella over the carbonyl carbon.

This dual causality effectively neutralizes the C1 site, funneling the nucleophile almost exclusively toward the C4 alkyl chloride.

ReactivityLogic Nuc Amine Nucleophile C4 C4 Alkyl Chloride (Soft Electrophile) Nuc->C4 Kinetic Control C1 C1 Carbonyl (Hard Electrophile) Nuc->C1 Thermodynamic Control SN2 SN2 Substitution (Target Pathway) C4->SN2 Add Nucleophilic Addition (Side Reaction) C1->Add Methoxy 2-Methoxy Group (+R Effect & Steric Bulk) Methoxy->C1 Suppresses Attack Fluoro 4-Fluoro Group (-I Inductive Pull) Fluoro->C1 Enhances Attack

Mechanistic logic of chemoselectivity in butyrophenone electrophilic sites.

Comparative Quantitative Data

The theoretical and experimental reactivity profiles of these two precursors dictate their performance in parallel synthesis workflows. The table below summarizes the quantitative differences when reacted with a standard secondary amine (e.g., 4-(4-chlorophenyl)piperidin-4-ol) under identical conditions.

Parameter4-Chloro-1-(4-fluorophenyl)-1-oxobutane4-Chloro-1-(2-methoxyphenyl)-1-oxobutane
Aryl Substituent Effect Inductive Withdrawing (-I > +R)Resonance Donating (+R) & Steric Bulk
C1 Carbonyl Electrophilicity High (Prone to side reactions)Low (Shielded and electronically dampened)
C4 Alkyl Chloride Reactivity High (Standard SN​2 site)High (Standard SN​2 site)
Chemoselectivity ( SN​2 : Addition) ~ 85 : 15~ 98 : 2
Typical Isolated Yield 75% – 85%88% – 95%
Primary Application Typical antipsychotics (Haloperidol)Atypical conformationally constrained analogs

Self-Validating Experimental Protocol: Chemoselective N-Alkylation

To exploit the electrophilic nature of the C4 position while preserving the C1 carbonyl, the following self-validating protocol utilizes Finkelstein catalysis. Every step is designed with specific chemical causality to ensure high fidelity[1].

Step-by-Step Methodology

Step 1: Finkelstein Activation (In Situ Halogen Exchange)

  • Action: Dissolve 1.0 eq of the butyrophenone precursor in anhydrous Dimethylformamide (DMF). Add 0.1 eq of Potassium Iodide (KI).

  • Causality: The C4-chloride is a moderate leaving group. KI acts as a catalytic shuttle, transiently converting the alkyl chloride to an alkyl iodide. Because iodide is both a superior nucleophile and a superior leaving group, it significantly lowers the activation energy barrier for the subsequent SN​2 displacement, accelerating the reaction without requiring harsh conditions.

Step 2: Acid Scavenging via Non-Nucleophilic Base

  • Action: Add 2.0 eq of finely powdered, anhydrous Potassium Carbonate ( K2​CO3​ ).

  • Causality: The SN​2 reaction generates hydrohalic acid (HCl/HI). If unneutralized, this acid protonates the amine nucleophile, arresting the reaction. K2​CO3​ is selected because it is strictly a Brønsted base and non-nucleophilic. Unlike hydroxide bases (NaOH), it will not attack the C1 carbonyl to cause unwanted hydrolysis or aldol condensation.

Step 3: Nucleophilic Amine Addition under Kinetic Control

  • Action: Introduce 1.1 eq of the target secondary amine. Heat the reaction mixture to 80–85 °C under an inert nitrogen atmosphere for 12–16 hours.

  • Causality: Temperature control is the master regulator here. Heating to 85 °C provides sufficient thermal energy to overcome the SN​2 activation barrier at the C4 position. Exceeding 100 °C risks pushing the system into thermodynamic control, increasing the probability of E2 elimination (dehydrohalogenation) or overcoming the steric shielding of the 2-methoxy group to trigger carbonyl attack.

Step 4: Reaction Tracking and Quenching (Self-Validation)

  • Action: Monitor the reaction via HPLC. Once the precursor is consumed (>98%), cool the mixture to room temperature and quench by pouring it into ice-cold distilled water.

  • Causality: This step is self-validating. Quenching with cold water immediately precipitates the highly lipophilic butyrophenone product while solubilizing the inorganic salts ( K2​CO3​ , KCl, KI) and the DMF solvent. A clean, filterable precipitate confirms that the chemoselective SN​2 pathway was successfully isolated from water-soluble side products.

Workflow S1 1. Finkelstein Activation (KI) S2 2. Acid Scavenging (K2CO3 Base) S1->S2 S3 3. SN2 Alkylation (85°C, DMF) S2->S3 S4 4. Reaction Tracking (HPLC) S3->S4 S5 5. Aqueous Workup S4->S5

Self-validating experimental workflow for chemoselective SN2 alkylation.

References

  • Title: 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane (CAS 40877-17-6)
  • Title: 4-Chloro-4'-fluorobutyrophenone (CAS 3874-54-2)
  • Title: Conformationally constrained butyrophenones with mixed dopaminergic (D2) and serotoninergic (5-HT2A, 5-HT2C)

Sources

Validation

GC-MS Comparative Analysis of 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane Impurities: High-Purity vs. Technical Grade

As a Senior Application Scientist, I frequently observe that the purity of early-stage synthetic intermediates dictates the success and safety profile of final Active Pharmaceutical Ingredients (APIs). 4-Chloro-1-(2-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the purity of early-stage synthetic intermediates dictates the success and safety profile of final Active Pharmaceutical Ingredients (APIs). 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane (CAS: 40877-17-6) is a highly versatile chloroketone intermediate. Its dual reactivity—featuring both an electrophilic carbonyl carbon and a reactive γ -chloro position—makes it a powerful precursor for synthesizing complex heterocyclic compounds[1].

However, its synthesis inherently generates structurally similar impurities that are notoriously difficult to separate. This guide provides an objective, data-driven comparison between standard Technical Grade (unpurified reaction mixture) and High-Purity Grade products, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to map their impurity profiles and validate their downstream performance.

Mechanistic Origins of Impurities

To understand the impurity profile, we must first examine the synthesis. The compound is typically synthesized via the Friedel-Crafts acylation of anisole with 4-chlorobutyryl chloride in the presence of an aluminum chloride ( AlCl3​ ) catalyst[1].

Because the methoxy group on anisole is an ortho/para-directing group, the reaction produces two primary positional isomers. Due to steric hindrance at the ortho position, the para-isomer is often the major kinetic product, making the isolation of the target ortho-isomer challenging. Furthermore, strong Lewis acids like AlCl3​ can cleave the methoxy ether, generating a demethylated phenolic impurity. For detailed mechanistic studies on halogen displacement, refer to [1].

Synthesis_Pathways SM Anisole + 4-Chlorobutyryl Chloride (Starting Materials) Cat AlCl3 Catalyst (Friedel-Crafts Acylation) SM->Cat Target 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane (Target: ortho-isomer) Cat->Target Minor Pathway (Steric Hindrance) Imp1 4-Chloro-1-(4-methoxyphenyl)-1-oxobutane (Impurity: para-isomer) Cat->Imp1 Major Pathway (Para-Directing) Imp2 4-Chloro-1-(2-hydroxyphenyl)-1-oxobutane (Impurity: Demethylation) Target->Imp2 Lewis Acid Cleavage

Figure 1: Friedel-Crafts synthesis pathways and primary impurity generation mechanisms.

Comparative GC-MS Profiling

Standard GC-MS is the gold standard for this analysis because it easily resolves volatile positional isomers and identifies degradation products via distinct fragmentation patterns[1]. The table below summarizes the quantitative GC-MS data comparing the raw Technical Grade (Alternative A) against the chromatographically refined High-Purity Grade (Product B).

Quantitative Impurity Comparison
PeakAnalyte IdentificationRT (min)Target Ion (m/z)Technical Grade (Area %)High-Purity Grade (Area %)
1Anisole (Unreacted SM)4.211082.1ND
24-Chlorobutyryl chloride5.841401.5ND
34-Chloro-1-(2-hydroxyphenyl)-1-oxobutane12.451984.30.2
44-Chloro-1-(2-methoxyphenyl)-1-oxobutane (Target) 14.12 212 45.6 99.1
54-Chloro-1-(4-methoxyphenyl)-1-oxobutane (Para)14.8021246.50.7

(Note: ND = Not Detected. Internal Standard elutes at 9.35 min and is excluded from Area % normalization.)

Performance Insight: The Technical Grade is essentially a 1:1 mixture of ortho and para isomers. Using this grade in downstream intramolecular cyclizations will result in a 50% immediate yield loss, as the para-isomer cannot physically undergo the required ortho-ring closure. The High-Purity Grade eliminates this dead-end intermediate.

Self-Validating GC-MS Analytical Protocol

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . It incorporates internal standards and system suitability checks to prevent false positives or integration errors.

GCMS_Workflow Prep Sample Prep (1 mg/mL in DCM + Internal Std) Inj Injection (Split 10:1, 250°C) Prep->Inj Sep GC Separation (HP-5MS Column) Inj->Sep Ion EI Ionization (70 eV) Sep->Ion Det Mass Detection (Quadrupole) Ion->Det

Figure 2: Standardized GC-MS analytical workflow for chloroketone impurity profiling.

Step-by-Step Methodology & Causality

Step 1: Sample Preparation

  • Action: Dissolve 10.0 mg of the sample in 10.0 mL of anhydrous dichloromethane (DCM). Spike with 50 µg/mL of Dodecane as an Internal Standard (IS).

  • Causality: DCM is selected for its high volatility and excellent solvation of halogenated aromatics, ensuring complete sample transfer without thermal degradation in the inlet. The IS continuously verifies injection volume consistency.

Step 2: Gas Chromatography Separation

  • Action: Inject 1.0 µL into a GC equipped with an HP-5MS column (30 m × 0.25 mm × 0.25 µm). Use a split ratio of 10:1. Program the oven from 80°C (hold 2 min) to 280°C at 15°C/min.

  • Causality: The 5% phenyl-methylpolysiloxane stationary phase (HP-5MS) provides the critical π−π interactions required to resolve the ortho and para positional isomers. The ortho-isomer elutes earlier (14.12 min) than the para-isomer (14.80 min) due to intramolecular dipole cancellation, which slightly increases its volatility.

Step 3: Mass Spectrometry (EI) Detection

  • Action: Operate the MS in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 50–400.

  • Causality: Hard ionization at 70 eV provides highly reproducible fragmentation. It allows us to distinguish the demethylated impurity (m/z 198) from the target compound (m/z 212) via their distinct molecular ions and the prominent α -cleavage yielding the methoxybenzoyl cation (m/z 135).

Step 4: System Self-Validation (Crucial) Before accepting sample data, the system must pass three automated checks:

  • Retention Time Stability: The Dodecane IS must elute at 9.35 ± 0.02 min.

  • Carryover Check: A pre-run blank (DCM only) must show <0.1% of the target peak area.

  • System Suitability: The chromatographic resolution ( Rs​ ) between Peak 4 (ortho) and Peak 5 (para) must be ≥1.5 to guarantee accurate area integration.

Impact on Downstream Pharmaceutical Synthesis

The comparative data heavily favors the High-Purity Grade for advanced chemical research. When synthesizing complex heterocyclic APIs, the γ -chloroketone moiety is designed to undergo intramolecular cyclization[1].

If the Technical Grade mixture is utilized, the para-isomer acts as a parasitic sink. It consumes expensive downstream reagents but cannot undergo the desired cyclization, leading to complex reaction mixtures that require aggressive, yield-destroying chromatography to purify. Furthermore, the demethylated impurity (Peak 3) introduces reactive phenolic sites that can undergo unintended O-alkylation. By specifying the High-Purity Grade (>99% ortho-isomer), researchers eliminate these side-reactions, ensuring predictable stoichiometry and maximizing downstream API throughput.

References

  • Martin, R. "Aromatic Hydroxyketones: Preparation & Physical Properties." Springer. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-1-(2-methoxyphenyl)-1-oxobutane proper disposal procedures

Operational Guide: Disposal and Safety Protocols for 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane As a Senior Application Scientist, I recognize that the handling and disposal of halogenated synthetic intermediates require m...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Disposal and Safety Protocols for 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane

As a Senior Application Scientist, I recognize that the handling and disposal of halogenated synthetic intermediates require more than just a superficial understanding of safety data sheets. For researchers and drug development professionals, establishing a rigorous, self-validating disposal protocol for compounds like 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane (CAS: 40877-17-6) is critical for maintaining laboratory safety, ensuring regulatory compliance, and controlling downstream waste management costs.

This guide provides an authoritative, step-by-step operational framework for the proper segregation, containment, and disposal of this specific γ-chloroketone.

Physicochemical Profile & Waste Classification

Before executing any disposal protocol, it is essential to understand the quantitative and regulatory parameters of the compound. 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane is a halogenated organic compound characterized by dual reactive sites: an electrophilic carbonyl carbon and a carbon-chlorine bond susceptible to nucleophilic attack[1].

Table 1: Quantitative Data & Disposal Classification

PropertyValue / DesignationOperational Implication
Chemical Name 4-Chloro-1-(2-methoxyphenyl)-1-oxobutaneIdentifies the specific γ-chloroketone structure.
CAS Number 40877-17-6Primary identifier for waste profiling.
Molecular Weight 212.67 g/mol Used for calculating molar waste concentrations.
Waste Stream Halogenated Organic WasteMust be segregated from general organic solvents[2].
Halogen Threshold >5% Halogen ContentExceeding this threshold in any mixture dictates a strict halogenated classification[3].
Incompatibilities Strong bases, oxidizers, peroxidesRisk of exothermic reactions or dehydrohalogenation[2].

Mechanistic Rationale for Waste Segregation (The "Why")

Laboratory safety is built on understanding chemical causality. Mixing 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane with non-halogenated solvent streams (e.g., acetone, ethanol) is a critical operational error. Environmental guidelines dictate that any organic waste stream exceeding a 5% halogen content must be classified entirely as halogenated waste[3]. Because halogenated waste requires specialized high-temperature incineration to break the carbon-chlorine bonds, contaminating a non-halogenated carboy exponentially increases disposal costs and violates facility waste profiles.

Furthermore, never mix this compound with strong bases or oxidizing agents [2]. As a γ-chloroketone, the molecule can undergo base-catalyzed dehydrohalogenation or intra/intermolecular alkylation reactions[1]. These side reactions are highly exothermic. If they occur inside a sealed waste carboy, they can cause rapid pressure buildup, leading to container rupture and the aerosolization of toxic, chlorinated organics.

Step-by-Step Disposal Workflows

Every protocol in your laboratory should be a self-validating system. Follow these field-proven methodologies for routine disposal and spill response.

Protocol A: Routine Liquid Waste Disposal
  • Stream Verification: Confirm that the target waste carboy is explicitly labeled for Halogenated Organic Solvents.

  • Compatibility Check (Validation Step): Review the waste log attached to the carboy. Ensure no inorganic acids, strong bases (e.g., NaOH, KOH), or peroxides have been introduced into this specific container[2].

  • Transfer: Working inside a certified chemical fume hood, use a chemically compatible funnel (HDPE or PTFE) to transfer the chloroketone solution into the carboy.

  • pH Validation: Before sealing the container, verify the pH of the waste mixture using indicator paper. The pH should remain neutral to slightly acidic (pH 5-7). An alkaline pH indicates dangerous cross-contamination.

  • Documentation: Immediately update the hazardous waste log, explicitly listing "4-Chloro-1-(2-methoxyphenyl)-1-oxobutane" and its approximate volume/concentration.

Protocol B: Solid Waste & Spill Decontamination
  • Immediate Containment: In the event of a spill, eliminate all ignition sources. Don appropriate PPE, including nitrile gloves, a lab coat, and chemical splash goggles.

  • Absorption: Cover the liquid spill completely with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible materials like sawdust, which can react with residual oxidizers.

  • Collection: Use a non-sparking brush and dustpan to sweep up the absorbed mixture. Transfer the material into a poly-lined solid hazardous waste drum.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water. Collect the rinsate and dispose of it in the aqueous halogenated waste stream.

  • Labeling: Seal the drum and label it as "Solid Halogenated Debris" for downstream treatment.

Downstream Treatment: The Incineration Pathway

Understanding what happens after the waste leaves your loading dock reinforces the importance of proper lab-level segregation. Halogenated organic waste cannot be disposed of in standard landfills[4]. It is transported to RCRA-permitted commercial treatment facilities[5].

The primary destruction method for compounds like 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane is high-temperature rotary kiln incineration [6]. During combustion, the chlorine atoms in the molecule are converted into gaseous hydrogen chloride (HCl). To prevent environmental contamination, the incinerator must be equipped with a caustic scrubber system[6]. This scrubber uses an alkaline solution to neutralize the acidic flue gas before it is released into the atmosphere, ensuring complete and safe destruction of the chemical framework.

Disposal Workflow Visualization

The following diagram illustrates the logical decision tree for isolating and treating 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane waste.

DisposalWorkflow Start 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane Waste Generation Decision Waste Physical State? Start->Decision Liquid Liquid Waste (Reaction mixtures, solvents) Decision->Liquid Solid Solid Waste (Spill cleanup, PPE) Decision->Solid LiquidSeg Segregate: Halogenated Organic Waste Liquid->LiquidSeg SolidSeg Segregate: Solid Hazardous Waste Solid->SolidSeg NoMix DO NOT MIX WITH: Bases, Oxidizers, Non-Halogenated LiquidSeg->NoMix Incinerator High-Temperature Rotary Kiln Incineration LiquidSeg->Incinerator SolidSeg->Incinerator Scrubber Caustic Scrubbing (Neutralize HCl) Incinerator->Scrubber

Fig 1: Halogenated waste segregation and downstream incineration workflow for chloroketones.

References

  • Nipissing University. Hazardous Materials Disposal Guide. Available at:[Link]

  • Centre for Environmental Rights. Minimum Requirements for the Handling, Classification and Disposal of Hazardous Waste. Available at: [Link]

  • University of Wisconsin Oshkosh. UWO Guide to Classifying Unwanted Materials. Available at: [Link]

  • Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at:[Link]

  • Environmental Protection Agency (EPA). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Available at: [Link]

Sources

Handling

Operational Guide: Personal Protective Equipment (PPE) Protocol for Handling 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane

This guide provides essential, risk-based safety protocols for the handling and disposal of 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane. As a Senior Application Scientist, my objective is to move beyond mere compliance and...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, risk-based safety protocols for the handling and disposal of 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of why specific protective measures are necessary, ensuring that every protocol is a self-validating system for safety and research integrity.

Hazard Profile Analysis: The Foundation of Your Safety Protocol

Understanding the inherent risks of a compound is the critical first step in establishing a robust safety plan. 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane is classified under the Globally Harmonized System (GHS) with specific hazards that directly inform our choice of PPE.[1]

GHS Hazard Classification:

  • Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.

  • Skin Irritation, Category 2 (H315): Causes skin irritation.[2][3] This is not a mild effect; it implies a potential for redness, pain, and inflammation upon contact.

  • Serious Eye Irritation, Category 2A (H319): Causes serious eye irritation.[2][3] Contact can lead to significant, potentially damaging, and painful conditions.

  • Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[3] As a solid powder, this compound poses a significant inhalation risk if it becomes airborne.[3]

The designated Signal Word for this compound is "Warning" .[2][3][4] This, combined with its hazard profile, mandates a diligent and informed approach to PPE selection.

Core PPE Requirements: The Non-Negotiable Baseline

For any procedure involving 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane, the following PPE represents the absolute minimum protection required. This baseline mitigates the primary risks of accidental skin/eye contact and minor spills.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. It is crucial to inspect gloves for any signs of degradation or punctures before use.[5] Gloves should be changed every 30-60 minutes during prolonged use or immediately upon known or suspected contact with the chemical.[6]

  • Eye Protection: Chemical splash goggles that conform to EN 166 (Europe) or ANSI Z87.1 (US) standards are required.[3] Standard safety glasses do not provide an adequate seal to protect against fine dust particles or splashes and are therefore insufficient.[7]

  • Body Protection: A professional laboratory coat, fully buttoned, is required to protect against skin contact on the arms and torso.[3]

Task-Specific PPE Escalation: Adapting to Procedural Risks

Different laboratory procedures carry different levels of exposure risk. The core PPE should be augmented based on the specific task to ensure comprehensive protection. The primary variable for this compound is the potential for generating airborne dust.

TaskPrimary Potential ExposureRecommended PPE EnsembleCausality Behind Experimental Choice
Weighing & Aliquoting Solid High risk of dust inhalation and dispersion. Core PPE + Respiratory Protection (Fit-tested N95 respirator minimum).The fine-particulate nature of the solid makes it easily aerosolized. This procedure must be performed inside a certified chemical fume hood or a ventilated balance enclosure to contain the dust.[3] If such engineering controls are unavailable, respiratory protection is mandatory.
Preparing Solutions Moderate risk of dust inhalation during solid transfer; risk of splashes. Core PPE. A face shield worn over goggles is strongly recommended for larger volumes (>100mL).While the solid is being added to the solvent, dust can be generated. Once in solution, the primary risk shifts to splashes, which a face shield effectively mitigates.[5]
Reaction Monitoring & Workup Low to moderate risk of splashes or aerosol generation. Core PPE.Standard handling procedures where the compound is contained within reaction vessels. The primary risk is from accidental splashes during transfers or sampling.

Procedural Workflow for Donning & Doffing PPE

The sequence of putting on and removing PPE is as critical as the equipment itself to prevent cross-contamination.

Donning (Putting On) Protocol

Step-by-step methodology for gearing up.

  • Gown/Lab Coat: Don the lab coat and ensure it is fully buttoned.

  • Respiratory Protection (if required): If the procedure requires a respirator, perform a seal check to ensure it is fitted correctly.

  • Eye/Face Protection: Put on chemical splash goggles. If required, add a face shield over the goggles.

  • Gloves: Don the first pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[6] If double-gloving, don the second pair over the first.

Doffing (Taking Off) Protocol

Step-by-step methodology for safe removal.

  • Outer Gloves (if double-gloved): Remove the outer, most contaminated pair of gloves first.

  • Gown/Lab Coat: Unbutton the lab coat. Remove it by rolling it down and away from the body, ensuring the contaminated exterior is folded inward.

  • Eye/Face Protection: Remove goggles and/or face shield from the back to the front.

  • Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out, and avoiding contact with the outer surface.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[2]

Emergency Protocols & Decontamination

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.[3]

  • Spills: Evacuate the immediate area. Wear your full PPE ensemble, including respiratory protection. Cover the spill with a non-combustible absorbent material (e.g., sand, earth). Collect the material using non-sparking tools and place it in a designated, labeled container for hazardous waste disposal.

Disposal of Contaminated Materials

Proper disposal is the final step in the safe handling lifecycle.

  • Contaminated PPE: All disposable PPE, including gloves, wipes, and contaminated lab coats, must be considered hazardous waste. Place them in a sealed, clearly labeled waste container for chemical waste pickup.[9]

  • Chemical Waste: Unused or waste 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane, as well as solutions containing it, must be disposed of through an approved hazardous waste contractor.[3][8]

  • Container Management: Do not mix this waste with other chemicals. Leave the substance in its original container if possible. Empty containers should be handled as if they still contain the product and disposed of accordingly. Evaporation is not an acceptable method of disposal.[9]

Diagram: Respiratory Protection Decision Workflow

The following diagram outlines the logical decision-making process for determining the appropriate level of respiratory protection when handling 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane.

Respiratory_Protection_Workflow start Start: Assess Task q_dust Will dust be generated (e.g., weighing, scraping)? start->q_dust q_hood Is a certified fume hood or ventilated enclosure available? q_dust->q_hood Yes a_none Outcome: No respiratory protection required. q_dust->a_none No a_hood Action: Perform task inside the enclosure. q_hood->a_hood Yes a_n95 Action: Wear a fit-tested N95 respirator (minimum). q_hood->a_n95 No end_hood End of Protocol a_hood->end_hood end_n95 End of Protocol a_n95->end_n95 end_none End of Protocol a_none->end_none

Caption: Decision tree for selecting appropriate respiratory controls.

References

  • SAFETY DATA SHEET for 4-Chloro-1-(2-methoxyphenyl)-1-oxobutane. MilliporeSigma.

  • 4-CHLORO-1-(2-METHOXYPHENYL)-1-OXOBUTANE — Chemical Substance Information. NextSDS. [URL: Not provided in search results]
  • SAFETY DATA SHEET. Fisher Scientific.

  • SAFETY DATA SHEET. The Perfumers Apprentice. [URL: Not provided in search results]
  • SAFETY DATA SHEET. PPG. [URL: Not provided in search results]
  • SAFETY DATA SHEET for (E)-4'-Chloro-4-methoxychalcone. Tokyo Chemical Industry Co., Ltd.

  • SAFETY DATA SHEET. Labscoop. [URL: Not provided in search results]
  • SAFETY DATA SHEET for 2-Chloroveratraldehyde. Thermo Fisher Scientific.

  • GHS Classification Summary. PubChem, National Institutes of Health.

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [URL: Not provided in search results]
  • SAFETY DATA SHEET for 4-Chloro-N-(4-methoxyphenyl)benzamide. Fisher Scientific.

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). [URL: Not provided in search results]
  • List of GHS Hazard and Precautionary Statements. UNECE. [URL: Not provided in search results]
  • Understanding Solvents and PPE for Chemical Safety. MCR Safety. [URL: Not provided in search results]
  • GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS. Halyard Health. [URL: Not provided in search results]
  • PERSONAL PROTECTIVE EQUIPMENT. American Society of Health-System Pharmacists (ASHP). [URL: Not provided in search results]
  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-(2-methoxyphenyl)-1-oxobutane
Reactant of Route 2
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4-Chloro-1-(2-methoxyphenyl)-1-oxobutane
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